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Core Science & Biosynthesis

Foundational

5-(Benzyloxy)pentan-1-amine: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Advanced Drug Design

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—requires highly specific, orthogonally protected bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—requires highly specific, orthogonally protected building blocks. 5-(Benzyloxy)pentan-1-amine (CAS: 457060-04-7) has emerged as a critical linker precursor in this domain. Featuring a highly nucleophilic primary amine, a flexible 5-carbon aliphatic spacer, and a robust benzyl-protected terminal alcohol, this molecule allows researchers to construct complex bivalent degraders through precise, stepwise functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and self-validating synthetic workflows associated with 5-(Benzyloxy)pentan-1-amine, grounded in authoritative chemical literature.

Part 1: Physicochemical Profiling and Structural Rationale

The utility of 5-(Benzyloxy)pentan-1-amine stems from its dual-functional nature. The molecule is engineered to provide an optimal balance of hydrophobicity and flexibility, parameters that are critical for cellular permeability and target engagement.

Quantitative Data Summary
PropertyValue
Chemical Name 5-(Benzyloxy)pentan-1-amine
CAS Number 457060-04-7
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
SMILES String NCCCCCOCC1=CC=CC=C1
Predicted pKa (Amine) ~10.5 (Highly Basic)
Topological Polar Surface Area (TPSA) 35.3 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Nitrogen, Ether Oxygen)
Rotatable Bonds 8
Strategic Role in "Linkerology"

In the design of PROTACs, the linker is not a passive tether but a dynamic component that dictates the thermodynamics of the E3 ligase–PROTAC–Target Protein ternary complex. The 5-carbon alkyl chain of 5-(Benzyloxy)pentan-1-amine provides approximately 6–7 Å of linear distance. This specific length minimizes the entropic penalty of binding while avoiding the "hook effect" (where binary complexes outcompete ternary formation) . Furthermore, unlike highly polar PEG linkers, the aliphatic nature of the pentyl chain enhances the overall lipophilicity of the degrader, which is often necessary to achieve adequate cell membrane permeability in hematological and solid tumor models .

Part 2: Orthogonal Reactivity & Self-Validating Protocols

The true power of 5-(Benzyloxy)pentan-1-amine lies in its orthogonal reactivity. The primary amine can be functionalized under basic or electrophilic conditions, while the benzyl ether remains completely inert. Once the amine is conjugated to a Target Protein of Interest (POI) ligand, the benzyl group can be cleanly removed to expose a primary alcohol for subsequent E3 ligase ligand attachment.

Protocol A: Amide Coupling (Amine Functionalization)

Objective: Conjugate the primary amine of 5-(Benzyloxy)pentan-1-amine to a carboxylic acid-bearing POI ligand.

Step-by-Step Methodology & Causality:

  • Activation: Dissolve the POI ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Causality: HATU is a premier coupling reagent that rapidly converts the stable carboxylic acid into a highly reactive O-At active ester, preventing epimerization and facilitating nucleophilic attack .

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to initiate HATU activation and ensures the primary amine of 5-(Benzyloxy)pentan-1-amine remains in its highly nucleophilic, unprotonated free-base form.

  • Coupling: Add 5-(Benzyloxy)pentan-1-amine (1.2 eq) dropwise. Stir at room temperature for 2-4 hours.

    • Causality: The primary amine attacks the active ester to form a stable amide bond. The benzyl ether is unaffected by HATU or DIPEA.

  • Self-Validation Step: Perform LC-MS analysis on a 1 µL aliquot of the crude mixture. The protocol is validated when the starting material mass completely disappears, replaced by the [M+H]+ peak corresponding to the conjugated product.

Protocol B: Catalytic Hydrogenolysis (Benzyl Ether Deprotection)

Objective: Cleave the benzyl protecting group to liberate the terminal primary alcohol.

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the benzyl-protected intermediate in degassed Methanol (MeOH).

    • Causality: Degassing the solvent removes dissolved oxygen, preventing catalyst poisoning and unwanted oxidative side reactions.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere.

    • Causality: Pd/C provides the active metal surface required to insert into the benzylic C–O bond, a standard and highly reliable method for ether cleavage .

  • Hydrogenation: Purge the reaction vessel with Hydrogen gas ( H2​ ) and stir vigorously under a hydrogen balloon (1 atm) for 12 hours.

    • Causality: H2​ gas adsorbs onto the palladium, reducing the benzylic carbon to yield toluene as a volatile byproduct and liberating the free aliphatic alcohol.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The starting material is UV-active (due to the benzyl ring). The protocol is validated when the UV-active spot disappears and a new, UV-inactive spot (the aliphatic alcohol) appears, which can be visualized using a Potassium Permanganate ( KMnO4​ ) stain.

  • Filtration: Filter the suspension through a pad of Celite to safely trap the pyrophoric Pd/C catalyst.

Part 3: Mandatory Visualization

The following diagram illustrates the logical flow of the orthogonal synthetic workflow, demonstrating how 5-(Benzyloxy)pentan-1-amine acts as a central hub in the assembly of a bivalent PROTAC degrader.

PROTAC_Workflow Start 5-(Benzyloxy)pentan-1-amine (CAS: 457060-04-7) Amide Amide Coupling (HATU, DIPEA) Start->Amide Target Protein (POI) Ligand with -COOH Intermediate POI Ligand-Linker Conjugate (Benzyl Protected) Amide->Intermediate Deprotect Hydrogenolysis (Pd/C, H2) Intermediate->Deprotect Orthogonal Cleavage Alcohol Free Pentanol Intermediate (Nucleophile) Deprotect->Alcohol Toluene byproduct Activation Alcohol Activation (Mesylation / Oxidation) Alcohol->Activation E3 E3 Ligase Ligand Attachment (e.g., VHL or CRBN binder) Activation->E3 SN2 or Reductive Amination PROTAC Bivalent PROTAC Degrader (Active Ternary Complex Former) E3->PROTAC

Figure 1: Stepwise PROTAC assembly workflow utilizing 5-(Benzyloxy)pentan-1-amine as a linker.

References

  • Potjewyd, F. M., et al. (2023). "PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components." ACS Chemical Biology, 18(3), 494–507. URL:[Link]

  • He, M., et al. (2024). "Degraders upgraded: the rise of PROTACs in hematological malignancies." Blood, 143(13), 1234-1246. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. URL:[Link]

Exploratory

1H and 13C NMR spectra characterization of 5-(Benzyloxy)pentan-1-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Characterization of 5-(Benzyloxy)pentan-1-amine Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an ind...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Characterization of 5-(Benzyloxy)pentan-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 5-(benzyloxy)pentan-1-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles that govern the spectral features of this molecule. We will explore predictive assignments based on established chemical shift theory, spin-spin coupling phenomena, and the influence of the molecule's distinct functional groups—a primary amine, a flexible five-carbon aliphatic chain, and a benzyloxy ether moiety. This guide also provides a validated, step-by-step protocol for sample preparation and data acquisition, ensuring researchers can confidently replicate and interpret their own experimental results.

Introduction: The Structural Landscape of 5-(Benzyloxy)pentan-1-amine

5-(Benzyloxy)pentan-1-amine (C₁₂H₁₉NO) is a bifunctional organic molecule featuring a terminal primary amine and a benzylic ether.[1] The structural elucidation of such molecules is critical in fields ranging from medicinal chemistry to materials science, where precise atomic connectivity dictates function. NMR spectroscopy serves as the gold standard for this purpose, offering a non-destructive method to map the complete proton and carbon framework.

The molecule's structure presents several distinct regions for NMR analysis:

  • The Aromatic Ring: The phenyl group provides characteristic signals in the aromatic region of the ¹H and ¹³C spectra.

  • The Benzylic Ether Group: The -O-CH₂-Ph moiety contains highly deshielded protons and carbons, providing a clear diagnostic marker.

  • The Aliphatic Chain: The five-carbon linker exhibits predictable splitting patterns and chemical shifts influenced by the adjacent heteroatoms.

  • The Primary Amine: The terminal -NH₂ group has unique spectral characteristics, including exchangeable protons and a direct influence on the adjacent carbon.

This guide will systematically deconstruct the predicted NMR spectrum, assigning each signal to its corresponding nucleus and explaining the rationale based on fundamental principles.

Figure 1: Structure of 5-(Benzyloxy)pentan-1-amine with atom numbering for NMR assignment.

¹H NMR Spectral Characterization: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Based on its structure, we anticipate seven unique proton signals, excluding the amine protons which may be broad or exchangeable.

Predicted Chemical Shifts (δ) and Multiplicities
  • Aromatic Protons (H8, H9, H10, H11, H12): These five protons are located on the phenyl ring. Due to free rotation, the ortho (H8, H12), meta (H9, H11), and para (H10) protons are often electronically similar, leading to overlapping signals. They are expected to appear as a complex multiplet in the range of δ 7.25-7.40 ppm .[2] The electron-donating nature of the ether oxygen has a minimal shielding effect on these distant protons.

  • Benzylic Protons (H6): The two protons of the benzylic methylene group (-O-CH₂ -Ph) are significantly deshielded by the adjacent oxygen atom and the magnetic anisotropy of the aromatic ring. They are chemically equivalent and have no adjacent protons to couple with, thus they are predicted to appear as a sharp singlet at approximately δ 4.50 ppm .[3]

  • Aliphatic Ether Protons (H5): The two protons on the carbon adjacent to the ether oxygen (-CH₂ -O-) are deshielded due to the inductive effect of the electronegative oxygen. This signal is expected to be a triplet, split by the two neighboring protons on C4, appearing around δ 3.45-3.55 ppm (J ≈ 6.5 Hz).[4]

  • Aliphatic Amine Protons (H1): The protons on the carbon adjacent to the primary amine (-CH₂ -NH₂) are moderately deshielded by the nitrogen atom. This signal is predicted to be a triplet, split by the two protons on C2, in the range of δ 2.70-2.80 ppm (J ≈ 7.0 Hz).[5]

  • Internal Methylene Protons (H2, H3, H4): The remaining three methylene groups in the aliphatic chain (H2, H3, and H4) will have chemical shifts characteristic of standard alkanes, albeit with minor inductive influences from the terminal functional groups. They are expected to produce overlapping multiplets in the upfield region of δ 1.40-1.80 ppm .[6] The coupling patterns will be complex (e.g., H2 will be a quintet or multiplet), as they are split by protons on both adjacent carbons.[7] Typical vicinal coupling constants in such flexible alkyl chains are in the range of 6-8 Hz.[8]

  • Amine Protons (-NH₂): The two protons of the primary amine group are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad singlet anywhere from δ 1.0-3.0 ppm .[5] In many cases, especially in deuterated chloroform (CDCl₃), this signal can be very broad and have a low integral value, or it may exchange with trace D₂O and disappear entirely.

Data Summary: Predicted ¹H NMR Assignments
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H8, H9, H10, H11, H127.25 - 7.40Multiplet-Protons on the aromatic ring.
H6~4.50Singlet-Benzylic protons deshielded by oxygen and the phenyl ring.
H53.45 - 3.55Triplet~6.5Methylene protons adjacent to the ether oxygen.
H12.70 - 2.80Triplet~7.0Methylene protons adjacent to the amine nitrogen.
H2, H3, H41.40 - 1.80Multiplet~7.0Internal alkyl chain methylene protons.
-NH₂1.0 - 3.0Broad Singlet-Exchangeable amine protons.

¹³C NMR Spectral Characterization: Mapping the Carbon Backbone

The broadband proton-decoupled ¹³C NMR spectrum reveals one distinct signal for each unique carbon atom in the molecule. For 5-(benzyloxy)pentan-1-amine, we predict a total of 10 signals, as the ortho (C8/C12) and meta (C9/C11) carbons of the phenyl ring are chemically equivalent due to free rotation.

Predicted Chemical Shifts (δ)
  • Aromatic Carbons (C7-C12): The carbons of the phenyl ring typically resonate between δ 127-139 ppm .[9]

    • The ipso-carbon (C7), to which the benzyloxy group is attached, is a quaternary carbon and is expected around δ 138-139 ppm .

    • The para-carbon (C10) will be found around δ 128.0 ppm .

    • The ortho- (C8/C12) and meta-carbons (C9/C11) will appear in the range of δ 127.5-128.5 ppm .[10]

  • Benzylic Carbon (C6): This carbon (-O-C H₂-Ph) is attached to both an oxygen atom and the aromatic ring, placing its signal around δ 73.0 ppm .[4]

  • Aliphatic Ether Carbon (C5): The carbon adjacent to the ether oxygen (-C H₂-O-) is significantly deshielded and is predicted to appear near δ 70.0 ppm .[4][11]

  • Aliphatic Amine Carbon (C1): The carbon directly bonded to the amine nitrogen (-C H₂-NH₂) is deshielded relative to a standard alkane carbon, with an expected chemical shift around δ 42.0 ppm .[12]

  • Internal Methylene Carbons (C2, C3, C4): These carbons will resonate in the typical aliphatic region.

    • C4, being beta to the ether oxygen, is expected around δ 29.5 ppm .

    • C2, beta to the amine nitrogen, is expected around δ 33.0 ppm .

    • C3, the most shielded carbon in the center of the chain, should appear around δ 23.0 ppm .

Utility of DEPT Spectroscopy

To unambiguously assign the aliphatic carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.

  • DEPT-135: Will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (like C7) will be absent.

  • DEPT-90: Will only show CH signals. In this molecule, no CH signals are expected, so the DEPT-90 spectrum should be empty.

This combination allows for the definitive identification of all methylene carbons (C1, C2, C3, C4, C5, C6) and the quaternary aromatic carbon (C7).

Data Summary: Predicted ¹³C NMR Assignments
Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalRationale
C7 (ipso)138.0 - 139.0AbsentQuaternary aromatic carbon attached to oxygen.
C9/C11 (meta)128.4 - 128.6Positive (CH)Aromatic CH.
C8/C12 (ortho)127.6 - 127.8Positive (CH)Aromatic CH.
C10 (para)127.4 - 127.6Positive (CH)Aromatic CH.
C6~73.0Negative (CH₂)Benzylic carbon attached to oxygen.
C5~70.0Negative (CH₂)Aliphatic carbon attached to ether oxygen.
C1~42.0Negative (CH₂)Aliphatic carbon attached to amine nitrogen.
C2~33.0Negative (CH₂)Beta-carbon to the amine group.
C4~29.5Negative (CH₂)Beta-carbon to the ether oxygen.
C3~23.0Negative (CH₂)Central, most shielded alkyl carbon.

Experimental Protocols for Data Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following methodology provides a self-validating system for the characterization of 5-(benzyloxy)pentan-1-amine.

Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of 5-(benzyloxy)pentan-1-amine directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8+ atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

    • Causality Note: CDCl₃ is a standard, non-polar solvent suitable for this molecule. TMS is chosen as the internal standard because it is chemically inert, volatile, and its single sharp resonance at 0.00 ppm does not overlap with most organic signals.[13]

NMR Spectrometer Setup and Data Acquisition

The following parameters are based on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 8-16

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C{¹H} NMR Acquisition (Broadband Decoupled):

  • Spectrometer Frequency: 101 MHz

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 256-1024

    • Causality Note: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio compared to ¹H.[9] Broadband proton decoupling is employed to collapse all C-H coupling, simplifying the spectrum to singlets and improving the signal-to-noise ratio.

Figure 2: Standard workflow for NMR-based structural characterization.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by DEPT experiments, provides an unambiguous and definitive characterization of 5-(benzyloxy)pentan-1-amine. The predicted spectral data, rooted in fundamental principles of chemical shift and spin-spin coupling, serve as a reliable benchmark for experimental verification. The key diagnostic signals include the aromatic multiplet at δ ~7.3 ppm, the sharp benzylic singlet at δ ~4.5 ppm in the ¹H spectrum, and the distinct benzylic and ether-linked carbons above δ 70 ppm in the ¹³C spectrum. By following the detailed protocols outlined in this guide, researchers can confidently utilize NMR spectroscopy to confirm the identity, purity, and structure of this versatile chemical entity.

References

  • ResearchGate. (n.d.). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

  • SpectraBase. (n.d.). 5-Benzyloxy-1-pentanol. Available at: [Link]

  • ACS Publications. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B. Available at: [Link]

  • Wiley Science Solutions. (n.d.). (R)-5-Benzyloxy-4-methyl-pentan-2-one - SpectraBase. Available at: [Link]

  • Organic Chemistry Tutor. (2021). S'21 - NMR 14 - J values (coupling constants). YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Available at: [Link]

  • University of Illinois. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

Sources

Foundational

Engineering Flexibility and Chemoselectivity in PROTACs: The Strategic Role of 5-(Benzyloxy)pentan-1-amine in Linker Design

The Architectural Imperative of PROTAC Linkers Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system. However, the design of these heterobi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architectural Imperative of PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system. However, the design of these heterobifunctional molecules is severely constrained by their physicochemical properties, which often violate Lipinski’s Rule of 5. The linker connecting the target protein (POI) ligand and the E3 ligase ligand is not merely a passive spacer; it is a dynamic structural element that dictates ternary complex thermodynamics, cellular permeability, and synthetic tractability.

Among the arsenal of linker building blocks, 5-(Benzyloxy)pentan-1-amine (CAS: 457060-04-7) has emerged as a highly strategic aliphatic precursor. Featuring a 5-carbon alkyl chain flanked by a primary amine and a benzyl-protected hydroxyl group, this molecule offers a precise balance of spatial geometry, hydrophobicity, and orthogonal reactivity required for advanced PROTAC synthesis.

Chemical Anatomy and the Principle of Orthogonal Reactivity

The structural anatomy of 5-(Benzyloxy)pentan-1-amine is engineered to solve specific synthetic bottlenecks in PROTAC assembly:

  • The Primary Amine Terminus: Acts as a highly nucleophilic handle for amide coupling with carboxylic acid-bearing E3 ligands (e.g., VHL or CRBN derivatives). Amide bonds are prioritized for their metabolic stability and predictable conformational geometry.

  • The Pentyl Chain (5-Carbon Spacer): Provides an optimal ~6–8 Å spatial distance. This length is frequently the "Goldilocks zone" for minimizing steric clash between the POI and E3 ligase while avoiding the severe entropic penalties associated with excessively long linkers.

  • The Benzyl (Bn) Ether Terminus: The benzyl group serves as a robust protecting group for the terminal alcohol. Unlike acid-labile (Boc, tBu) or base-labile (Fmoc) protecting groups commonly found on the E3/POI ligands, the benzyl ether is stable across a wide pH range and is strictly cleaved via catalytic hydrogenolysis. This chemoselectivity ensures that the linker can be manipulated without prematurely degrading the complex ligand architectures attached to it.

SyntheticWorkflow L1 E3 Ligase Ligand (Carboxylic Acid) Step1 Amide Coupling (HATU, DIPEA) L1->Step1 Linker 5-(Benzyloxy)pentan-1-amine Linker->Step1 Int1 Bn-Protected Intermediate Step1->Int1 Step2 Hydrogenolysis (Pd/C, H2) Int1->Step2 Int2 Free Alcohol Intermediate Step2->Int2 Step3 Activation & Coupling (e.g., Mitsunobu) Int2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC L2 POI Ligand (Phenol/Amine) L2->Step3

Synthetic workflow utilizing 5-(Benzyloxy)pentan-1-amine in PROTAC assembly.

Self-Validating Experimental Methodology

To ensure high-fidelity synthesis, the integration of 5-(Benzyloxy)pentan-1-amine into a PROTAC scaffold must follow a self-validating protocol where each step's causality is matched with rigorous analytical confirmation.

Phase 1: Amide Coupling (E3 Ligand Attachment)
  • Protocol: Dissolve the E3 ligase ligand (1.0 eq) and 5-(Benzyloxy)pentan-1-amine (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 2 hours.

  • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating sterically hindered carboxylic acids without inducing epimerization. DIPEA provides the necessary basicity to deprotonate the amine without acting as a competing nucleophile.

  • Validation: Reaction completion is confirmed via LC-MS, observing the disappearance of the E3 ligand mass and the emergence of the [M+H]+ peak corresponding to the benzyl-protected intermediate.

Phase 2: Orthogonal Deprotection (Hydrogenolysis)
  • Protocol: Dissolve the intermediate in a 1:1 mixture of Methanol/Ethyl Acetate. Flush the reaction vessel with Argon, add 10% Pd/C (0.1 eq by weight), and stir under a Hydrogen atmosphere (balloon, 1 atm) for 4–6 hours. Filter through Celite to remove the catalyst.

  • Causality: The benzyl ether is uniquely susceptible to palladium-catalyzed hydrogenolysis. This method cleanly yields the primary alcohol while leaving the newly formed amide bond and other complex functional groups entirely intact.

  • Validation: 1 H-NMR must show the complete disappearance of the aromatic benzyl protons ( 7.3 ppm) and the benzylic CH2​ singlet ( 4.5 ppm). LC-MS will show a mass shift of -90 Da (loss of C7​H8​

    • addition of H).
Phase 3: POI Ligand Coupling (Mitsunobu Etherification)
  • Protocol: To a solution of the free alcohol intermediate (1.0 eq), POI-Phenol ligand (1.1 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF at 0 °C, dropwise add DIAD (1.5 eq). Warm to room temperature and stir for 12 hours.

  • Causality: The Mitsunobu reaction allows for the direct etherification of the primary alcohol with a phenolic POI ligand under mild, neutral conditions. This avoids the use of harsh alkylating agents (like mesyl chloride followed by strong bases) which could degrade the PROTAC scaffold.

  • Validation: Preparative HPLC is used to isolate the final PROTAC. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, and 2D-NMR (COSY/NOESY) verifies the correct connectivity.

Physicochemical Impact: Chameleonic Folding and Permeability

The choice of a 5-carbon aliphatic chain over a Polyethylene Glycol (PEG) linker of similar length has profound implications for cellular pharmacokinetics. Recent structural analyses demonstrate that linker composition dictates the passive cell permeability of VHL-recruiting PROTACs[1].

Aliphatic linkers exhibit "chameleonic" behavior. In the highly nonpolar environment of a lipid bilayer, the flexible pentyl chain allows the PROTAC to collapse into a folded conformation. This folding facilitates intramolecular hydrogen bonding and π−π interactions between the E3 and POI ligands, effectively shielding the molecule's Polar Surface Area (PSA)[1][2]. By minimizing the solvent-accessible 3D PSA, the desolvation penalty is drastically reduced, allowing the massive PROTAC molecule to passively permeate the cell membrane. Furthermore, strategic modifications to aliphatic linkers, such as amide-to-ester substitutions or branching, have been shown to induce stereochemistry-driven conformational modulation that further enhances this membrane permeability[3].

Comparative Linker Profiling
Linker MotifFlexibilitySolvent-Accessible PSA ShieldingPassive PermeabilityAqueous Solubility
Aliphatic (e.g., Pentyl) HighExcellent (Chameleonic folding)HighLow to Moderate
PEG-based Very HighPoor (Remains extended/polar)Low to ModerateHigh
Rigid (e.g., Piperazine) LowModerate (Pre-organized)ModerateModerate

Ternary Complex Dynamics and Macrocyclization

Once inside the cytosol, the PROTAC must unfold to bridge the POI and the E3 ligase. The 5-carbon chain provides sufficient rotational degrees of freedom to allow the ligands to adopt the precise geometry required for cooperative protein-protein interactions (PPIs) between the target and the ligase.

If the entropic penalty of this flexible unfolding is too high, researchers utilize the aliphatic chain as a foundation for advanced architectures. For instance, structure-based design has been used to create macrocyclic PROTACs, where flexible linkers are cyclized to lock the molecule into its bioactive conformation[4]. This pre-organization drastically enhances degradation potency and selectivity between homologous targets, proving that the aliphatic chain is not just a spacer, but a tunable thermodynamic spring.

TernaryComplex PROTAC PROTAC (Pentyl Linker) Complex Ternary Complex [POI - PROTAC - E3] PROTAC->Complex Recruits POI Target Protein (POI) POI->Complex Binds E3 E3 Ubiquitin Ligase E3->Complex Binds Ub Polyubiquitination Complex->Ub Spatial Proximity Degradation Proteasomal Degradation Ub->Degradation Target Clearance

Mechanism of PROTAC-mediated ternary complex formation and targeted protein degradation.

Conclusion

The integration of 5-(Benzyloxy)pentan-1-amine into PROTAC linker design exemplifies the intersection of synthetic elegance and biophysical precision. By providing a chemoselective pathway to assemble complex bifunctional molecules, while simultaneously offering the chameleonic flexibility required to bypass cellular membrane barriers, this specific aliphatic building block remains foundational to the development of next-generation targeted protein degraders.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Source: Journal of Medicinal Chemistry (2025) URL:[Link]

  • Structure-Based Design of a Macrocyclic PROTAC Source: Angewandte Chemie International Edition (2020) URL:[Link]

  • Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability Source: Journal of Medicinal Chemistry (2026) URL:[Link]

Sources

Exploratory

5-(Benzyloxy)pentan-1-amine (CAS 457060-04-7): Comprehensive Safety Data, Physicochemical Profiling, and Advanced Handling Guidelines

Executive Summary & Structural Causality In modern drug discovery and materials science, bifunctional linkers are critical for constructing complex molecular architectures. 5-(Benzyloxy)pentan-1-amine (CAS 457060-04-7) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern drug discovery and materials science, bifunctional linkers are critical for constructing complex molecular architectures. 5-(Benzyloxy)pentan-1-amine (CAS 457060-04-7) is a highly versatile aliphatic building block characterized by two orthogonal functional groups: a highly nucleophilic primary amine and a robust benzyl-protected primary alcohol[1].

Understanding the structural causality of this molecule is essential for both its synthetic application and its safe handling. The primary amine acts as a potent nucleophile and a Brønsted base (pKa ~10.5), making it highly reactive toward electrophiles but also corrosive to biological tissues. Conversely, the benzyl ether provides exceptional stability across a wide range of pH conditions, allowing for aggressive synthetic transformations on the amine terminus before selective deprotection via hydrogenolysis[2].

Physicochemical Profiling

The physical properties of 5-(Benzyloxy)pentan-1-amine dictate its behavior in both the reaction flask and the storage cabinet. The five-carbon aliphatic chain imparts significant lipophilicity, rendering the compound a liquid at room temperature and highly permeable to dermal barriers.

Quantitative Data Summary
PropertyValueCausality / Implication
Chemical Name 5-(Benzyloxy)pentan-1-amineIndicates bifunctional nature (amine + ether).
CAS Number 457060-04-7Unique identifier for safety tracking[1].
Molecular Formula C₁₂H₁₉NOHigh carbon-to-heteroatom ratio drives lipophilicity[3].
Molecular Weight 193.29 g/mol Low MW facilitates rapid diffusion through skin/gloves[3].
SMILES NCCCCCOCC1=CC=CC=C1Defines spatial separation (5 carbons) of functional groups[1].
Storage Conditions 2-8°C, Dark, Inert AtmospherePrevents amine oxidation and ether autoxidation[3].

Hazard Assessment & GHS Classification

As a Senior Application Scientist, I cannot overstate the importance of understanding why a chemical is hazardous, rather than merely memorizing its GHS pictograms. The hazards of 5-(Benzyloxy)pentan-1-amine stem directly from its molecular structure.

  • Corrosivity (Skin Corr. 1B, Eye Dam. 1): The lone pair of electrons on the primary amine readily abstracts protons from physiological moisture. This localized generation of hydroxide ions leads to the rapid saponification of dermal lipids and the destruction of cellular membranes.

  • Ether Peroxide Risk: The benzylic position adjacent to the ether oxygen is highly susceptible to radical-mediated autoxidation. Prolonged exposure to atmospheric oxygen and ambient light can lead to the formation of explosive hydroperoxides.

Self-Validating Safety & Handling Protocol

To mitigate these risks, all handling must follow a self-validating system where each step includes a built-in verification check. This ensures that environmental controls are actively functioning before the chemical is exposed.

SafetyProtocol S1 Hazard Identification (Corrosive Amine, Peroxide Risk) S2 Pre-Use Validation (KI-Starch Peroxide Test < 5ppm) S1->S2 S3 Engineering Controls (Fume Hood, Schlenk Line) S2->S3 S4 Handling Execution (Argon Purged Syringe Transfer) S3->S4 S5 Post-Use Storage (Argon Backfill, 2-8°C, Dark) S4->S5

Step-by-step safety and hazard mitigation protocol for handling 5-(Benzyloxy)pentan-1-amine.

Protocol Execution:

  • Step 1: Visual Inspection. Validation: The liquid must be colorless. A yellow or brown tint indicates amine oxidation and degradation.

  • Step 2: Peroxide Testing. Validation: Before use, test the reagent with a KI-starch peroxide test strip. The strip must read < 5 ppm. If elevated, the reagent must be passed through activated alumina.

  • Step 3: Inert Transfer. Validation: Utilize a Schlenk line for transfer. Monitor the oil bubbler to visually confirm a positive pressure of Argon, ensuring no atmospheric oxygen enters the vessel[4].

Experimental Methodologies

The primary utility of 5-(Benzyloxy)pentan-1-amine lies in its ability to undergo nucleophilic acyl substitution (e.g., amide coupling) while keeping its terminal alcohol masked. Below is a field-proven, self-validating methodology for an amide coupling followed by benzyl ether deprotection.

Workflow 1: Amide Coupling via HATU Activation

Causality: HATU is selected as the coupling reagent because it rapidly forms an active HOAt ester with carboxylic acids. This highly reactive intermediate is ideal for unhindered primary amines, driving the reaction to completion while minimizing the epimerization of chiral acid partners. DIPEA is utilized as a non-nucleophilic base to ensure the aliphatic amine remains in its active, deprotonated free-base form.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq).

    • Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the carboxylic acid spot indicates successful formation of the HOAt ester.

  • Nucleophilic Addition: Add 5-(Benzyloxy)pentan-1-amine (1.2 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

    • Self-Validation Check: Perform a test on the TLC plate[4]. The absence of a purple spot confirms the complete consumption of the primary amine.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

    • Self-Validation Check: Test the pH of the aqueous layer. It must be > 10 to ensure any trace unreacted amine remains partitioned in the aqueous phase as a free base, preventing contamination of the organic product.

Workflow 2: Benzyl Ether Hydrogenolysis (Deprotection)

Causality: The benzyl ether is cleaved via palladium-catalyzed hydrogenolysis. The palladium surface coordinates the aromatic ring of the benzyl group, weakening the benzylic C-O bond and facilitating the insertion of hydrogen gas to yield the free terminal alcohol and toluene by-product[2].

  • Reaction Setup: Dissolve the benzyl-protected intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask with Argon, then backfill with H₂ gas via a balloon. Stir vigorously for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The mass-to-charge ratio (m/z) should shift by exactly -90 Da, corresponding to the loss of the benzyl group (C₇H₇) and the addition of a proton.

  • Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst.

    • Self-Validation Check: Ensure the Celite pad is kept wet with solvent during filtration to prevent the Pd/C from igniting upon exposure to air.

SyntheticWorkflow A 5-(Benzyloxy)pentan-1-amine (Nucleophile) C Amide Coupling (HATU, DIPEA, DMF) A->C B Carboxylic Acid (Electrophile) B->C D Benzyl-Protected Amide Intermediate C->D Peptide Bond Formation E Hydrogenolysis (Pd/C, H2, MeOH) D->E F Deprotected Aliphatic Alcohol E->F Benzyl Ether Cleavage

Workflow for amide coupling and subsequent hydrogenolysis of 5-(Benzyloxy)pentan-1-amine.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • Wuts, P.G.M., and Greene, T.W. "Greene's Protective Groups in Organic Synthesis, 6th Edition." John Wiley & Sons, 2014.[Link]

Sources

Foundational

Solubility Profile of 5-(Benzyloxy)pentan-1-amine in Polar Aprotic Solvents: A Technical Guide

Executive Summary In modern drug development and bioconjugation, bifunctional linkers play a critical role in synthesizing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex peptide st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and bioconjugation, bifunctional linkers play a critical role in synthesizing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex peptide structures. 5-(Benzyloxy)pentan-1-amine (CAS: 457060-04-7)[1] is a highly versatile intermediate featuring a nucleophilic primary amine and a lipophilic, sterically protective benzyl ether moiety.

For process chemists and formulation scientists, understanding the thermodynamic solubility of this compound in polar aprotic solvents is paramount. These solvents are heavily utilized in anhydrous coupling reactions (e.g., HATU/EDC amide couplings) because they dissolve complex organic precursors without protonating basic amines. This guide details the solvation thermodynamics, expected solubility profiles, and a self-validating experimental protocol for quantifying the solubility of 5-(Benzyloxy)pentan-1-amine.

Molecular Architecture & Solvation Thermodynamics

The solubility of 5-(Benzyloxy)pentan-1-amine is dictated by its distinct structural domains, which interact synergistically with polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Terminal Primary Amine (-NH₂): This group is highly polar and basic (pKa ~10.5). In protic solvents (like water or methanol), it is easily protonated, which alters its solubility and quenches its nucleophilicity. In polar aprotic solvents, the amine remains neutral. The hydrogen atoms on the amine act as potent H-bond donors to the highly electronegative oxygen atoms of DMSO (S=O) or DMF (C=O).

  • Aliphatic Spacer (-C₅H₁₀-): The flexible pentyl chain imparts significant lipophilicity. Polar aprotic solvents, possessing large organic cavities, easily accommodate this hydrophobic chain via van der Waals dispersion forces.

  • Benzyl Ether Moiety (-O-CH₂-Ph): The ether oxygen serves as a weak hydrogen-bond acceptor, while the aromatic ring engages in π−π stacking and dipole-induced dipole interactions with the solvent molecules.

The Causality of Solvent Selection: Polar aprotic solvents are chosen specifically because they possess high dielectric constants and strong dipole moments, yet lack acidic protons. This dual nature allows them to aggressively solvate the lipophilic benzyl/pentyl domains while simultaneously stabilizing the polar amine via hydrogen bonding, all without inducing protonation.

Solvation cluster_molecule 5-(Benzyloxy)pentan-1-amine cluster_solvents Polar Aprotic Solvents (e.g., DMSO, DMF) A Primary Amine (-NH2) D H-Bond Acceptor (S=O / C=O) A->D Strong H-Bonding B Pentyl Chain (-C5H10-) E Hydrophobic Solvation Shell B->E Van der Waals Forces C Benzyl Ether (-O-CH2-Ph) F Dipole & Pi-Pi Interactions C->F Solvation Cavity

Fig 1: Solvation thermodynamics of 5-(Benzyloxy)pentan-1-amine in polar aprotic solvents.

Quantitative Solubility Profile

Because 5-(Benzyloxy)pentan-1-amine possesses a highly favorable balance of polar and lipophilic groups, it exhibits exceptional solubility in standard polar aprotic solvents. The table below summarizes the extrapolated thermodynamic solubility profile based on the physicochemical properties of homologous benzyl ethers and aliphatic amines at 25°C.

SolventDielectric Constant (ε)Dipole Moment (D)Expected Solubility (mg/mL)Primary Solvation Driver
DMSO 46.73.96> 150Exceptional H-bond acceptance (S=O to NH₂); high lipophilic capacity.
DMF 36.73.82> 150Strong dipole-dipole interactions; excellent organic solvation.
NMP 32.24.09> 100High organic cavity volume for the benzyl ether domain.
Acetonitrile 37.53.9250 - 100Moderate lipophilic solvation; weaker H-bond acceptance than DMSO.

Experimental Workflow: Thermodynamic Solubility Determination

To empirically validate the solubility of 5-(Benzyloxy)pentan-1-amine for process chemistry, kinetic solubility methods (like solvent-shifting) are insufficient. Instead, the 2 derived from 2 is the gold standard[2].

Step-by-Step Methodology
  • Solute Saturation: Add an excess amount of 5-(Benzyloxy)pentan-1-amine (e.g., 500 mg) to 1.0 mL of the target anhydrous solvent (e.g., DMSO) in a sealed, inert glass vial[3].

  • Isothermal Equilibration: Mount the vial on an orbital shaker set to 400 rpm at a strictly controlled 25.0 ± 0.1 °C. Maintain agitation for a minimum of 72 hours[3]. Causality: Extended equilibration ensures the compound overcomes any kinetic dissolution barriers, reaching a true thermodynamic steady state.

  • Phase Separation (Centrifugation): Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to pellet any undissolved material. Causality: Filtration is explicitly avoided here. Lipophilic moieties (like the benzyl ether) can non-specifically adsorb to PTFE or Nylon filter membranes, which would artificially lower the quantified solubility[2].

  • Dilution & Preparation: Carefully extract an aliquot of the clear supernatant and perform serial dilutions using the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the detector[4].

  • HPLC-UV Quantification: Analyze the diluted sample using isocratic HPLC with UV detection (monitoring the benzyl ring at ~210-254 nm). Quantify the concentration against a multi-point external calibration curve[3].

A Self-Validating System

To guarantee the integrity of the data, this protocol incorporates two mandatory validation checkpoints:

  • Visual Saturation Check: Post-equilibration, the vial must be visually inspected. The presence of undissolved material confirms that the solvent is fully saturated. If no excess phase is visible, the measured concentration is merely the dissolved amount, not the true thermodynamic limit[3],[5].

  • Kinetic Plateau Verification: By sampling and analyzing aliquots at 24, 48, and 72 hours, scientists can plot a dissolution curve. A stable, unchanging concentration across the 48h and 72h time points mathematically proves that thermodynamic equilibrium has been achieved[3].

Workflow Step1 1. Solute Addition Excess compound in solvent Step2 2. Equilibration Shake at 400 rpm, 25°C (24-72h) Step1->Step2 Step3 3. Phase Separation Centrifugation at 10,000 x g Step2->Step3 Val1 Visual Check: Precipitate must remain Step2->Val1 Step4 4. Sample Preparation Supernatant dilution Step3->Step4 Step5 5. HPLC-UV Analysis Quantify vs Calibration Curve Step4->Step5 Val2 External Standard: Multi-point calibration Val2->Step5

Fig 2: Shake-flask experimental workflow for thermodynamic solubility determination.

References

  • Advanced ChemBlocks - 5-(Benzyloxy)pentan-1-amine (CAS: 457060-04-7) Product Specifications. 1

  • Technical University of Denmark (DTU) - Determining the water solubility of difficult-to-test substances: A tutorial review. 2

  • Sigma-Aldrich - Automated Screening of Aqueous Compound Solubility in Drug Discovery. 4

  • Bio-protocol - Determination of Thermodynamic Solubility.3

  • Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.5

Sources

Exploratory

Literature review of 5-(Benzyloxy)pentan-1-amine in medicinal chemistry

Title: Strategic Utilization of 5-(Benzyloxy)pentan-1-amine in Advanced Medicinal Chemistry: Linker Design and Synthetic Workflows Executive Summary In contemporary drug discovery, the architectural precision of bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Utilization of 5-(Benzyloxy)pentan-1-amine in Advanced Medicinal Chemistry: Linker Design and Synthetic Workflows

Executive Summary

In contemporary drug discovery, the architectural precision of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and targeted lipid nanoparticles (LNPs)—relies heavily on the strategic selection of chemical linkers. 5-(Benzyloxy)pentan-1-amine (CAS: 457060-04-7) has emerged as a highly versatile, heterobifunctional building block[1]. Featuring a five-carbon aliphatic spacer flanked by a nucleophilic primary amine and a benzyl-protected hydroxyl group, this compound allows medicinal chemists to sequentially build complex pharmacophores while maintaining strict control over chemoselectivity.

This technical guide explores the structural rationale behind utilizing 5-(Benzyloxy)pentan-1-amine, details its application in PROTAC linker engineering, and provides field-proven, self-validating synthetic protocols for its integration into drug development pipelines.

Structural Rationale & Physicochemical Profile

The utility of 5-(Benzyloxy)pentan-1-amine lies in its precise bifunctionality and optimal chain length. The primary amine serves as a highly reactive nucleophile, readily participating in amide couplings, reductive aminations, or nucleophilic aromatic substitutions ( SN​Ar ). Conversely, the benzyl ether acts as a robust protecting group for the terminal hydroxyl. Benzyl protection is widely utilized due to its stability under basic conditions, resistance to nucleophilic attack, and its facile, chemoselective removal via catalytic hydrogenation[2].

Table 1: Physicochemical Properties of 5-(Benzyloxy)pentan-1-amine [1]

PropertyValueRationale / Impact on Drug Design
CAS Registry Number 457060-04-7Standard identifier for procurement and regulatory tracking.
Molecular Formula C₁₂H₁₉NODictates the mass contribution to the final conjugate.
Molecular Weight 193.29 g/mol Low molecular weight allows for extensive downstream functionalization.
SMILES NCCCCCOCC1=CC=CC=C1Useful for in silico modeling and computational docking.
Hydrogen Bond Donors 1 (Amine)Participates in target binding or gets consumed during conjugation.
Hydrogen Bond Acceptors 2 (Amine, Ether)Influences aqueous solubility and topological polar surface area (TPSA).
Rotatable Bonds 8Provides necessary conformational flexibility for linker applications.

Applications in PROTAC Linker Engineering

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade a protein of interest (POI). They consist of a POI-binding warhead, an E3 ligase-binding anchor, and a chemical linker[3]. It has become increasingly clear that the length and composition of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs[4].

The five-carbon (C5) aliphatic chain of 5-(Benzyloxy)pentan-1-amine is particularly valuable. When designing linkers, chemists must balance flexibility, distance, and lipophilicity to enable the formation of a stable POI-PROTAC-E3 ternary complex.

Table 2: Impact of Alkyl Spacer Length in PROTAC Design

Spacer LengthFlexibilityLipophilicity (logP impact)Typical Ternary Complex Outcome
C3 (Propyl) LowMinimalHigh risk of steric clash; poor E3/POI cooperativity.
C5 (Pentyl) ModerateModerateOptimal balance; frequently enables stable ternary complex formation.
C7 (Heptyl) HighHighIncreased risk of hydrophobic collapse; potential off-target binding.

By conjugating the amine terminus to a POI warhead, the chemist creates an intermediate that can be purified and stored. Subsequent debenzylation reveals a terminal hydroxyl, which can then be converted into a leaving group (e.g., mesylate) or oxidized to a carboxylic acid for attachment to the E3 ligase ligand.

Mechanistic Workflow Visualization

The following diagram illustrates the synthetic divergence of 5-(Benzyloxy)pentan-1-amine, highlighting its role as a central hub in linker synthesis.

G A 5-(Benzyloxy)pentan-1-amine B Amide Coupling (HATU, DIPEA) A->B POI Scaffold C O-Benzyl Intermediate B->C D Catalytic Hydrogenolysis (H2, Pd/C) C->D Deprotection E Terminal Hydroxyl Exposed D->E F PROTAC Warhead Conjugation E->F Linker Extension

Synthetic workflow of 5-(Benzyloxy)pentan-1-amine in PROTAC development.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity synthesis, the following protocols are designed with built-in causality explanations and self-validating checkpoints.

Protocol A: Chemoselective Amide Coupling

This protocol describes the conjugation of 5-(Benzyloxy)pentan-1-amine to a carboxylic acid-bearing POI warhead.

  • Causality of Reagents: HATU is selected over EDC/HOBt due to its superior efficiency in overcoming the moderate steric hindrance of the aliphatic chain and its ability to minimize epimerization if the carboxylic acid is chiral. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt, driving the reaction forward without competing as a nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: An aliquot quenched in water and analyzed via LC-MS should show complete conversion to the active ester intermediate.

  • Conjugation: Add 5-(Benzyloxy)pentan-1-amine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (to remove acidic impurities), 1M HCl (to remove unreacted amine), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Global Debenzylation via Catalytic Hydrogenolysis

This protocol outlines the removal of the benzyl protecting group to expose the terminal hydroxyl group for downstream E3 ligase attachment[2][5].

  • Causality of Reagents: Palladium on carbon (Pd/C) provides the optimal surface area for the oxidative addition of the benzylic C-O bond. Methanol is used as the solvent because it stabilizes the polar transition states during hydrogenolysis and effectively solubilizes the intermediate.

Step-by-Step Methodology:

  • System Preparation: Dissolve the O-benzyl intermediate (1.0 eq) in anhydrous Methanol (0.05 M). Carefully add 10% Pd/C (10% by weight relative to the substrate).

    • Critical Safety Step: The flask must be purged with Nitrogen ( N2​ ) three times prior to the introduction of Hydrogen ( H2​ ) to prevent the ignition of explosive mixtures of H2​ and atmospheric oxygen catalyzed by dry palladium.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir the suspension vigorously at room temperature for 4–12 hours.

    • Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material mass and the emergence of the [M-90] mass (loss of the benzyl group) confirms completion.

  • Filtration & Isolation: Purge the flask with N2​ to remove residual H2​ . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude deprotected aliphatic alcohol, which is typically of sufficient purity (>95%) for immediate downstream functionalization.

References

  • AChemBlock. "5-(Benzyloxy)pentan-1-amine 95% | CAS: 457060-04-7". AChemBlock.
  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review".
  • BroadPharm.
  • BenchChem.
  • ACS Publications. "Organophotoredox-Catalyzed Chemoselective Deprotection for Phenolic Ethers Driven by the Oxophilicity of Silicon". Organic Letters.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 5-(Benzyloxy)pentan-1-amine from 1,5-pentanediol

Introduction & Strategic Overview Bifunctional aliphatic linkers are indispensable in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Bifunctional aliphatic linkers are indispensable in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The target molecule, 5-(Benzyloxy)pentan-1-amine , is a highly versatile building block. It provides a terminal primary amine ready for immediate amide coupling, while the opposite terminus features a benzyl-protected alcohol that remains inert during early-stage functionalization but can be unmasked later via hydrogenolysis.

This application note details a scalable, four-step synthetic protocol starting from the inexpensive and readily available 1,5-pentanediol.

Mechanistic Rationale & Causality

Designing a robust synthetic route requires anticipating side reactions and purification bottlenecks. The choices made in this protocol are driven by the following chemical principles:

  • Statistical Monoprotection: Symmetrical diols inherently resist mono-functionalization, often yielding mixtures of unreacted starting material, mono-protected, and bis-protected products. By utilizing a deliberate stoichiometric asymmetry (a 3-fold excess of 1,5-pentanediol relative to the base and alkylating agent), the statistical probability of bis-benzylation is severely restricted, ensuring high yields of the mono-adduct.

  • Leaving Group Dynamics: The primary alcohol is converted to a p-toluenesulfonate (tosylate) rather than a halide. Tosylates are highly crystalline, easily trackable via UV-active Thin Layer Chromatography (TLC), and serve as superior leaving groups for the subsequent SN​2 displacement by the azide ion.

  • Chemoselective Reduction (The Staudinger Advantage): The most critical design choice occurs in the final step. Standard catalytic hydrogenation (e.g., H2​ over Pd/C ) to reduce the azide would simultaneously cleave the benzyl ether protecting group. To preserve the benzyl ether, we employ the , which utilizes triphenylphosphine ( PPh3​ ) and water. This method is highly specific for azides and leaves benzyl ethers entirely intact.

Pathway Visualization

SynthesisPathway A 1,5-Pentanediol (Diol) B 5-(Benzyloxy)pentan-1-ol (Mono-ether) A->B NaH, BnBr THF, 0°C to RT C 5-(Benzyloxy)pentyl tosylate (Activated LG) B->C TsCl, Et3N, DMAP DCM, 0°C to RT D 1-Azido-5-(benzyloxy)pentane (Azide) C->D NaN3 DMF, 80°C E 5-(Benzyloxy)pentan-1-amine (Target Amine) D->E PPh3, H2O THF (Staudinger)

Four-step chemoselective synthetic workflow from 1,5-pentanediol to 5-(benzyloxy)pentan-1-amine.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and expected yields for a standardized 100 mmol scale synthesis (based on the limiting reagent in Step 1).

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
1 1,5-Pentanediol104.153.031.2 g (300 mmol)-
1 Sodium Hydride (60% in oil)24.001.04.0 g (100 mmol)-
1 Benzyl Bromide (BnBr)171.041.017.1 g (100 mmol)-
1 5-(Benzyloxy)pentan-1-ol 194.27 - ~13.6 g 70%
2 5-(Benzyloxy)pentan-1-ol194.271.013.6 g (70 mmol)-
2 p-Toluenesulfonyl Chloride190.651.216.0 g (84 mmol)-
2 5-(Benzyloxy)pentyl tosylate 348.46 - ~21.9 g 90%
3 5-(Benzyloxy)pentyl tosylate348.461.021.9 g (63 mmol)-
3 Sodium Azide ( NaN3​ )65.012.08.2 g (126 mmol)-
3 1-Azido-5-(benzyloxy)pentane 219.30 - ~12.4 g 90%
4 1-Azido-5-(benzyloxy)pentane219.301.012.4 g (56.7 mmol)-
4 Triphenylphosphine ( PPh3​ )262.291.217.8 g (68.0 mmol)-
4 5-(Benzyloxy)pentan-1-amine 193.29 - ~9.3 g 85%

Step-by-Step Experimental Protocols

To ensure this protocol acts as a self-validating system, each step includes in-process Quality Control (QC) metrics.

Step 1: Synthesis of 5-(Benzyloxy)pentan-1-ol

This procedure is adapted from established monobenzylation protocols for symmetric diols [1][2].

  • Preparation: Suspend sodium hydride (4.0 g, 60% dispersion in mineral oil, 100 mmol) in anhydrous THF (150 mL) in a flame-dried 500 mL round-bottom flask under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Diol Addition: Add 1,5-pentanediol (31.2 g, 300 mmol) dropwise via an addition funnel over 30 minutes. Stir the highly viscous mixture at 0 °C for 1 hour to ensure complete alkoxide formation.

  • Alkylation: Add benzyl bromide (17.1 g, 100 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes:EtOAc, gradient 9:1 to 6:4) to remove the mineral oil and unreacted diol.

  • Self-Validating QC: TLC ( Rf​≈0.4 in 7:3 Hexanes:EtOAc). 1H NMR ( CDCl3​ ) should show a distinct benzyl singlet at δ 4.50 ppm (2H) and aromatic protons at δ 7.35-7.25 ppm (5H).

Step 2: Synthesis of 5-(Benzyloxy)pentyl 4-methylbenzenesulfonate
  • Preparation: Dissolve 5-(benzyloxy)pentan-1-ol (13.6 g, 70 mmol) in anhydrous Dichloromethane (DCM, 150 mL). Add triethylamine (10.6 g, 14.6 mL, 105 mmol) and 4-Dimethylaminopyridine (DMAP, 0.85 g, 7 mmol). Cool to 0 °C.

  • Tosylation: Add p-toluenesulfonyl chloride (16.0 g, 84 mmol) portion-wise over 15 minutes. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4 hours.

  • Workup: Dilute the mixture with additional DCM (100 mL). Wash sequentially with 1M HCl (100 mL) to remove amines, saturated NaHCO3​ (100 mL) to remove residual acid, and brine. Dry over Na2​SO4​ and concentrate. The product is typically pure enough to use without chromatography.

  • Self-Validating QC: TLC ( Rf​≈0.6 in 8:2 Hexanes:EtOAc, strongly UV active). 1H NMR ( CDCl3​ ) will show a new methyl singlet at δ 2.45 ppm (3H, tosyl CH3​ ) and a downfield shift of the −CH2​​−OTs protons to δ 4.02 ppm (triplet, 2H).

Step 3: Synthesis of 1-Azido-5-(benzyloxy)pentane

⚠️ Safety Warning: While low molecular weight azides are explosive, the benzyl ether moiety pushes the molecular weight of this intermediate to 219 g/mol , making it safe to handle. Never use halogenated solvents (e.g., DCM) with sodium azide, as explosive diazidomethane can form.

  • Preparation: Dissolve the tosylate (21.9 g, 63 mmol) in anhydrous N,N-Dimethylformamide (DMF, 120 mL).

  • Substitution: Add Sodium Azide ( NaN3​ , 8.2 g, 126 mmol) in one portion. Equip the flask with a reflux condenser and heat to 80 °C for 8 hours behind a blast shield.

  • Workup: Cool the reaction to room temperature. Dilute heavily with water (300 mL) to crash out the product and dissolve the DMF. Extract with Diethyl Ether ( 3×150 mL). Wash the combined ether layers with water ( 5×100 mL) to meticulously remove trace DMF, followed by brine. Dry over MgSO4​ and carefully concentrate under reduced pressure (do not heat the bath above 30 °C).

  • Self-Validating QC: IR Spectroscopy is the gold standard here; look for a massive, sharp azide stretch at ∼2100 cm−1 .

Step 4: Synthesis of 5-(Benzyloxy)pentan-1-amine (Staudinger Reduction)

Expert Insight: The major byproduct of this step is triphenylphosphine oxide (TPPO), which is notoriously difficult to separate via chromatography. We utilize an acid-base extraction strategy to achieve absolute purity without a column [3].

  • Imine Formation: Dissolve the azide (12.4 g, 56.7 mmol) in THF (100 mL). Add Triphenylphosphine ( PPh3​ , 17.8 g, 68.0 mmol) slowly. Stir at room temperature for 2 hours. Observation: Nitrogen gas evolution will occur as the iminophosphorane forms.

  • Hydrolysis: Add deionized water (10 mL, excess). Heat the reaction to 50 °C for 4 hours to hydrolyze the intermediate.

  • Acid-Base Purification: Concentrate the THF under reduced pressure. Dissolve the crude residue in DCM (150 mL) and extract with 1M HCl ( 3×100 mL). The target amine becomes a water-soluble hydrochloride salt, leaving the TPPO byproduct in the DCM layer.

  • Free-basing: Combine the acidic aqueous layers, cool to 0 °C, and slowly adjust the pH to >12 using 2M NaOH. Extract the milky aqueous layer with fresh DCM ( 3×100 mL). Dry the organic layer over Na2​SO4​ and concentrate to yield the pure primary amine as a pale yellow oil.

  • Self-Validating QC: IR will show the disappearance of the 2100 cm−1 peak and the appearance of broad N-H stretches at ∼3300 cm−1 . 1H NMR ( CDCl3​ ) will show a broad singlet at δ 1.20-1.50 ppm (2H, exchangeable with D2​O ) and the −CH2​​−NH2​ triplet at δ 2.68 ppm.

References

  • Title: Spacer-Arm Modulated Gene Delivery Efficacy of Novel Cationic Glycolipids: Design, Synthesis, and in Vitro Transfection Biology. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Staudinger Reaction Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

Application Note: Utilizing 5-(Benzyloxy)pentan-1-amine as an Alkyl Spacer in Drug Discovery and PROTAC Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale In the rapidly evolving field of targeted pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

In the rapidly evolving field of targeted protein degradation (TPD) and bivalent ligand design, the selection of an optimal linker is as critical as the choice of the target-binding warheads[1]. 5-(Benzyloxy)pentan-1-amine (CAS: 457060-04-7) [2] has emerged as a highly versatile bifunctional spacer. Structurally, it consists of a five-carbon aliphatic chain terminating in a highly reactive primary amine on one end, and a benzyl-protected hydroxyl group on the other.

The Causality Behind the Chemistry (Expertise & Experience)

As a Senior Application Scientist, I frequently observe that linker design dictates the pharmacokinetic and pharmacodynamic success of Proteolysis Targeting Chimeras (PROTACs). The rationale for selecting 5-(Benzyloxy)pentan-1-amine rests on three mechanistic pillars:

  • Lipophilicity and Spatial Tuning: While Polyethylene Glycol (PEG) linkers are ubiquitous, their high polarity can severely limit the cell permeability of large PROTAC molecules. A C5 alkyl chain provides a defined spatial distance (approximately 6–7 Å) and increases the overall lipophilicity (LogP) of the molecule, which often enhances passive membrane permeability[3]. Furthermore, the relative rigidity of an alkyl chain compared to PEG reduces the entropic penalty upon ternary complex formation[4].

  • High-Efficiency Amidation: The unhindered primary amine allows for rapid, high-yielding amide coupling or reductive amination with target ligands (warheads).

  • Orthogonal Protection Strategy: The hydroxyl group must be masked during initial coupling to prevent unwanted esterification. The O-benzyl (O-Bn) ether is exceptionally robust. It easily survives the basic conditions of amide coupling (e.g., DIPEA/HATU) and mild acids, yet it can be cleanly and selectively cleaved via palladium-catalyzed hydrogenolysis under neutral conditions to reveal the hydroxyl group for subsequent E3 ligase conjugation[5].

Rationale Root 5-(Benzyloxy)pentan-1-amine N1 Primary Amine Root->N1 N2 C5 Alkyl Chain Root->N2 N3 O-Benzyl Ether Root->N3 D1 Enables rapid amidation with target ligands N1->D1 D2 Tunes lipophilicity & sets ~6Å spatial gap N2->D2 D3 Orthogonal protection stable in acid/base N3->D3

Structural rationale for selecting 5-(Benzyloxy)pentan-1-amine.

Quantitative Data & Properties

To facilitate accurate stoichiometric calculations and experimental planning, the physicochemical properties and comparative advantages of this spacer are summarized below.

Table 1: Physicochemical Properties of the Spacer
PropertyValue / Description
CAS Number 457060-04-7[2]
Molecular Formula C₁₂H₁₉NO[2]
Molecular Weight 193.29 g/mol [2]
SMILES NCCCCCOCC1=CC=CC=C1[2]
Purity Standard ≥ 95% (LC-MS/NMR)[2]
Table 2: Comparative Linker Profiling (C5 Alkyl vs. PEG2)
FeatureC5 Alkyl SpacerPEG2 Spacer
Lipophilicity (LogP) Higher (Enhances passive diffusion)Lower (Highly water-soluble)
Flexibility Moderate (Reduces entropic penalty)High (Increases entropic penalty)
Chemical Stability Excellent (Inert hydrocarbon backbone)Susceptible to oxidative degradation

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the step-by-step incorporation of 5-(Benzyloxy)pentan-1-amine into a bivalent molecule. Every protocol is designed as a self-validating system , ensuring that researchers can analytically confirm the success of each step before proceeding.

Workflow A Warhead (R-COOH) C Amide Coupling A->C B 5-(Benzyloxy) pentan-1-amine B->C D O-Bn Protected Intermediate C->D HATU, DIPEA E Pd/C, H2 Deprotection D->E F Hydroxyl Intermediate E->F -Toluene G E3 Ligand Conjugation F->G Activation H PROTAC Molecule G->H

PROTAC linker assembly workflow using 5-(Benzyloxy)pentan-1-amine.

Protocol 1: Amide Coupling (Warhead Attachment)

This step links the target-binding warhead (containing a free carboxylic acid) to the primary amine of the spacer.

  • Reagents: Target Ligand-COOH (1.0 eq), 5-(Benzyloxy)pentan-1-amine (1.2 eq), HATU (1.5 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), anhydrous DMF.

  • Causality: HATU is selected over standard EDC/HOBt due to its superior efficiency in preventing racemization and driving the amidation of sterically hindered carboxylic acids. DIPEA acts as a non-nucleophilic base to ensure the primary amine remains deprotonated and highly nucleophilic.

  • Step-by-Step:

    • Dissolve the Target Ligand-COOH and HATU in anhydrous DMF (0.1 M) under an inert atmosphere (N₂).

    • Add DIPEA and stir for 10 minutes at room temperature to pre-activate the acid.

    • Add 5-(Benzyloxy)pentan-1-amine dropwise. Stir for 2–4 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to [M_warhead + 193.29 - 18.02 (H₂O)]⁺ emerges.

Protocol 2: Benzyl Deprotection (Hydroxyl Unmasking)

The robust O-benzyl group must be removed to expose the terminal hydroxyl group for the final conjugation step. This relies on standard hydrogenolysis principles outlined in [5].

  • Reagents: O-Bn Protected Intermediate (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq by weight), H₂ gas (balloon), Methanol/Ethyl Acetate (1:1 v/v).

  • Causality: The mixed solvent system (MeOH/EtOAc) is critical. Methanol provides the necessary proton-donating capacity to facilitate the cleavage, while Ethyl Acetate ensures the highly lipophilic intermediate remains entirely in solution.

  • Step-by-Step:

    • Dissolve the intermediate in the MeOH/EtOAc mixture.

    • Carefully add 10% Pd/C under a stream of N₂ (Caution: Pd/C is pyrophoric when dry).

    • Evacuate the flask and backfill with H₂ gas three times using a balloon.

    • Stir vigorously at room temperature for 12 hours.

    • Filter the suspension through a pad of Celite to remove the catalyst. Wash the Celite thoroughly with Methanol.

    • Concentrate the filtrate to yield the unmasked hydroxyl intermediate.

  • Self-Validation Check: Monitor via TLC (UV light). The UV-active benzyl group will cleave, yielding toluene (which evaporates) and a significantly more polar, UV-inactive spot (unless the warhead is UV-active). LC-MS must show a precise mass loss of 90.05 Da (loss of the benzyl moiety).

Protocol 3: Hydroxyl Activation & E3 Ligase Conjugation

Because a primary hydroxyl is a poor leaving group, it must be activated (e.g., via mesylation) to facilitate an Sₙ2 displacement by the E3 ligase ligand (e.g., a thalidomide or VHL derivative with a free nucleophile).

  • Reagents: Hydroxyl Intermediate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.5 eq), Triethylamine (TEA, 2.5 eq), anhydrous DCM.

  • Causality: MsCl converts the hydroxyl into a mesylate (OMs), an excellent leaving group, priming the C5 carbon for nucleophilic attack. TEA neutralizes the HCl byproduct generated during mesylation.

  • Step-by-Step:

    • Dissolve the hydroxyl intermediate in anhydrous DCM and cool to 0 °C.

    • Add TEA, followed by the dropwise addition of MsCl.

    • Stir for 1 hour at 0 °C, then warm to room temperature.

    • Wash with 1N HCl, then brine. Dry and concentrate to yield the mesylate intermediate.

    • Conjugation: Dissolve the mesylate and the E3 ligase ligand in Acetonitrile. Add K₂CO₃ (3.0 eq) and heat to 60 °C overnight to yield the final PROTAC.

  • Self-Validation Check: Mesylate formation is confirmed by a +78 Da mass shift on LC-MS. The final PROTAC formation must be validated by High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR (specifically looking for the integration of the newly formed linkage).

References

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, 5th Edition". Wiley.[Link]

  • eLife Sciences. "PROTAC-induced protein structural dynamics in targeted protein degradation". eLife.[Link]

  • National Institutes of Health (NIH). "Advancing Design Strategy of PROTACs for Cancer Therapy". PubMed Central.[Link]

  • arXiv. "Machine learning in PROTAC linker design". Cornell University.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Debenzylation of 5-(Benzyloxy)pentan-1-amine Derivatives

Welcome to the Technical Support Center for the deprotection of complex aliphatic amines. As a Senior Application Scientist, I frequently encounter researchers struggling with the debenzylation of 5-(Benzyloxy)pentan-1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the deprotection of complex aliphatic amines. As a Senior Application Scientist, I frequently encounter researchers struggling with the debenzylation of 5-(Benzyloxy)pentan-1-amine derivatives. While O-benzyl ethers are classically robust protecting groups, the presence of a primary amine in the same molecule fundamentally alters the reaction dynamics during hydrogenolysis.

This guide synthesizes mechanistic causality with field-proven protocols to help you diagnose stalled reactions, optimize your catalytic conditions, and successfully isolate your target 5-amino-1-pentanol derivatives.

Diagnostic Workflow

G Start Incomplete Debenzylation of 5-(Benzyloxy)pentan-1-amine CheckAmine Is the amine free (unprotonated)? Start->CheckAmine Protonate Add 1-2 eq. AcOH or HCl (Protonates amine, prevents Pd poisoning) CheckAmine->Protonate Yes CheckCat Is the catalyst standard Pd/C? CheckAmine->CheckCat No / Already tried Protonate->CheckCat Stalled Success Complete Cleavage (5-amino-1-pentanol derivative) Protonate->Success Conversion > 95% Pearlman Switch to Pearlman's Catalyst (20% Pd(OH)2/C) at 50 psi H2 CheckCat->Pearlman Yes CheckAlt Are there reducible side-groups? CheckCat->CheckAlt No Pearlman->CheckAlt Stalled Pearlman->Success Conversion > 95% LewisAcid Use Lewis Acid Cleavage (1M BCl3 in DCM at -78°C) CheckAlt->LewisAcid Yes / Resistant LewisAcid->Success

Diagnostic workflow for troubleshooting stalled debenzylation of amine-containing benzyl ethers.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my hydrogenolysis reaction stall at 40-50% conversion despite using fresh 10% Pd/C? A1: The stalling is a classic case of catalyst poisoning. The primary amine of your 5-(Benzyloxy)pentan-1-amine substrate—and the resulting 5-amino-1-pentanol product—possesses a highly nucleophilic free lone pair. This lone pair strongly coordinates to the active palladium surface. This competitive binding blocks the catalytic sites required for the adsorption and subsequent hydrogenolysis of the O-benzyl ether[1].

Q2: How can I prevent the amine from poisoning the palladium catalyst without redesigning my synthetic route? A2: The most effective, field-proven solution is to protonate the amine in situ. By adding 1.1 to 2.0 equivalents of a strong or moderate acid (such as HCl or glacial acetic acid) to your solvent, you convert the free amine into an ammonium salt. The protonated amine lacks the free lone pair necessary to coordinate with the palladium, thereby preserving the catalyst's active sites and allowing the O-debenzylation to proceed to completion[2].

Q3: I added acetic acid, but the reaction is still sluggish. What catalyst modifications can I make? A3: If standard 10% Pd/C is insufficient even under acidic conditions, switch to Pearlman’s catalyst (20% Pd(OH)₂/C). Palladium hydroxide on carbon is significantly more active for the cleavage of O-benzyl ethers. Running the reaction with 20% w/w Pearlman's catalyst in ethanol under 50-55 psi of H₂ in a Parr shaker typically overcomes the electronic hindrances that stall standard Pd/C[3]. Alternatively, using a solid acid co-catalyst like Niobic acid-on-carbon (Nb₂O₅/C) provides continuous Brønsted acidity to facilitate deprotection without requiring a harsh neutralization step[1].

Q4: My substrate contains reducible functional groups (e.g., isolated alkenes) that I must preserve. How can I selectively debenzylate the ether without using H₂? A4: If catalytic hydrogenation is incompatible with your substrate, Lewis acid-mediated cleavage is the preferred alternative. A 1 M solution of Boron trichloride (BCl₃) in dichloromethane (DCM) at -78 °C efficiently cleaves O-benzyl ethers. The Lewis acid coordinates to the oxygen atom of the ether, followed by chloride attack on the benzylic carbon, yielding the desired alcohol and benzyl chloride while leaving alkenes intact[2].

Quantitative Data: Comparison of Debenzylation Conditions

The following table summarizes the expected performance of various debenzylation strategies when applied to amine-containing benzyl ethers.

MethodReagents & CatalystAdditiveTypical ConversionFunctional Group Tolerance
Standard Hydrogenolysis 10% Pd/C, H₂ (1 atm)None< 50% (Stalls)Low (Reduces alkenes/alkynes)
Acid-Promoted Hydrogenolysis 10% Pd/C, H₂ (1–3 atm)1.5 eq. HCl or AcOH> 95%Low (Reduces alkenes/alkynes)
High-Pressure Hydrogenolysis 20% Pd(OH)₂/C, H₂ (50 psi)None or AcOH> 95%Low (Reduces alkenes/alkynes)
Lewis Acid Cleavage 1 M BCl₃ in DCM (-78 °C)None> 90%High (Preserves alkenes)
Step-by-Step Methodologies

Every protocol below is designed as a self-validating system, ensuring you can track reaction progress and isolate the product cleanly.

Protocol A: Acid-Promoted Catalytic Hydrogenolysis

Use this protocol as your first-line optimization for stalled Pd/C reactions.

  • Substrate Preparation: Dissolve the 5-(Benzyloxy)pentan-1-amine derivative (1.0 mmol) in 10 mL of HPLC-grade methanol.

  • Amine Protonation: Add 1.5 equivalents of glacial acetic acid (or 1.1 eq of 1 M HCl in diethyl ether) to the solution. Stir for 10 minutes to ensure complete protonation of the primary amine.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas three times. Maintain the reaction under a hydrogen balloon (1 atm).

  • Reaction Monitoring: Stir vigorously at room temperature. Monitor the reaction via LC-MS or TLC (using a ninhydrin stain to visualize the amine) until the starting material is completely consumed (typically 2–12 hours).

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess methanol.

  • Workup & Isolation: Concentrate the filtrate in vacuo. To isolate the free 5-amino-1-pentanol derivative, neutralize the resulting ammonium salt with saturated aqueous NaHCO₃ and extract with dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: Lewis Acid-Mediated Cleavage (BCl₃)

Use this protocol when your substrate contains reducible functional groups (e.g., alkenes, alkynes) that preclude the use of palladium and hydrogen gas.

  • Substrate Preparation: Dissolve the 5-(Benzyloxy)pentan-1-amine derivative (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add a 1 M solution of BCl₃ in DCM (3.0 mmol, 3.0 equivalents) over 15 minutes to control the exothermic coordination.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress via TLC.

  • Quenching: Quench the reaction carefully at -78 °C by the slow, dropwise addition of a methanol/water mixture (1:1, 5 mL) to safely destroy excess BCl₃.

  • Neutralization: Allow the mixture to warm to room temperature, dilute with additional DCM (20 mL), and wash with saturated aqueous NaHCO₃ (20 mL) until the aqueous layer is slightly basic.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to isolate the debenzylated product.

Sources

Optimization

How to prevent amine oxidation during 5-(Benzyloxy)pentan-1-amine storage

A Guide to Preventing Oxidation During Storage and Handling This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-(Benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation During Storage and Handling

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-(Benzyloxy)pentan-1-amine to prevent oxidative degradation. Understanding and mitigating these degradation pathways are critical for ensuring experimental reproducibility, maintaining product purity, and guaranteeing the success of downstream applications.

I. Understanding the Challenge: The Dual Vulnerability of 5-(Benzyloxy)pentan-1-amine

5-(Benzyloxy)pentan-1-amine is a bifunctional molecule, and its susceptibility to oxidation stems from two key structural features: the primary amine and the benzylic ether.

  • Primary Amine Oxidation: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to oxidation, which can lead to the formation of imines, oximes, nitroso, or nitro compounds. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

  • Benzylic Ether Oxidation: The benzylic C-H bond is relatively weak and prone to radical abstraction. Oxidation at this position can lead to the formation of benzaldehyde and the corresponding 1,5-pentanediol, effectively cleaving the molecule.

The interplay of these two potential oxidation pathways necessitates a multi-faceted approach to storage and handling.

II. Frequently Asked Questions (FAQs)

Q1: I've noticed a yellowing of my 5-(Benzyloxy)pentan-1-amine sample over time. What could be the cause?

A1: The yellowing of your sample is a common indicator of oxidation. The formation of colored byproducts, such as imines and their subsequent polymerization products, can lead to this discoloration. It is a strong indication that the integrity of your sample has been compromised. We recommend performing a purity analysis before using the material in any experiment.

Q2: What are the ideal storage conditions for 5-(Benzyloxy)pentan-1-amine to minimize oxidation?

A2: To minimize oxidation, 5-(Benzyloxy)pentan-1-amine should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. The recommended storage temperature is 2-8°C. For long-term storage, temperatures of -20°C are preferable.

Q3: Can I store 5-(Benzyloxy)pentan-1-amine in a clear glass bottle?

A3: It is strongly advised against storing 5-(Benzyloxy)pentan-1-amine in clear glass bottles. Photo-oxidation, initiated by exposure to UV and visible light, can significantly accelerate the degradation process. Always use amber glass or opaque containers to protect the compound from light.

Q4: I suspect my sample is oxidized. What are the potential consequences for my downstream applications?

A4: Using oxidized 5-(Benzyloxy)pentan-1-amine can have severe consequences for your research. The presence of impurities can lead to failed reactions, the formation of unwanted side products, and difficulty in purification. In the context of drug development, these impurities can introduce toxicological risks and compromise the safety and efficacy of the final product.

Q5: Are there any compatible antioxidants I can add to my sample for long-term storage?

A5: While the addition of antioxidants can be beneficial, it must be carefully considered based on your downstream application, as the antioxidant itself could interfere with your chemistry. If permissible, small amounts of radical scavengers like Butylated Hydroxytoluene (BHT) can be effective. However, the primary and most effective method of preventing oxidation is proper storage under an inert atmosphere.

III. Troubleshooting Guide: Identifying and Addressing Oxidation

Observation Potential Cause Recommended Action
Yellow to brown discoloration of the liquid Oxidation of the primary amine to form colored imine or nitroso compounds.1. Confirm the presence of impurities via TLC, HPLC, or GC-MS. 2. If oxidation is confirmed, consider repurification by distillation or column chromatography if feasible. 3. If repurification is not possible, discard the sample and obtain a fresh lot.
Formation of a precipitate Polymerization of oxidation byproducts or formation of insoluble salts.1. Attempt to dissolve a small aliquot in a suitable solvent to assess solubility. 2. Analyze both the supernatant and the precipitate (if possible) to identify the components. 3. It is generally recommended to discard samples with significant precipitate formation.
Inconsistent results in downstream reactions Presence of uncharacterized impurities from oxidation.1. Perform a full purity analysis of the 5-(Benzyloxy)pentan-1-amine starting material. 2. Compare the results with the certificate of analysis of a fresh, unoxidized lot. 3. Implement stringent quality control measures for all incoming starting materials.
Appearance of new spots on TLC analysis Formation of more polar oxidation byproducts.1. Use a combination of visualization techniques (UV light, iodine chamber, permanganate stain) to detect all components. 2. Isolate the new components for characterization if necessary. 3. This is a clear indication of degradation, and the material should be treated with caution.

IV. Quality Control & Stability Testing: A Proactive Approach

Regularly assessing the purity of your 5-(Benzyloxy)pentan-1-amine is crucial. Here are some recommended analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity of your sample. The appearance of new, more polar spots is indicative of oxidation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and allows for the detection and quantification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile oxidation byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of oxidation byproducts, such as the aldehydic proton of benzaldehyde.

Experimental Protocol: Stability Testing via HPLC

This protocol outlines a general method for monitoring the stability of 5-(Benzyloxy)pentan-1-amine over time.

  • Sample Preparation:

    • Prepare a stock solution of 5-(Benzyloxy)pentan-1-amine in a suitable solvent (e.g., acetonitrile/water).

    • Divide the stock solution into several amber HPLC vials.

    • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, exposed to light, under nitrogen).

  • HPLC Analysis:

    • Analyze an initial sample (T=0) to establish a baseline purity profile.

    • At regular intervals (e.g., 1 week, 1 month, 3 months), analyze a sample from each storage condition.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Quantify the percentage of the parent compound remaining and the percentage of each new impurity.

    • Plot the data over time to determine the rate of degradation under each storage condition.

V. Visualizing the Degradation Pathways and Prevention Workflow

Potential Oxidative Degradation Pathways

G cluster_amine Amine Oxidation cluster_ether Benzylic Ether Oxidation amine 5-(Benzyloxy)pentan-1-amine imine Iminium Intermediate amine->imine [O] nitroso Nitroso Compound imine->nitroso [O] ether 5-(Benzyloxy)pentan-1-amine radical Benzylic Radical ether->radical Radical Initiator benzaldehyde Benzaldehyde radical->benzaldehyde diol 1,5-Pentanediol radical->diol

Caption: Potential oxidative degradation pathways for 5-(Benzyloxy)pentan-1-amine.

Recommended Storage and Handling Workflow

G start Receive 5-(Benzyloxy)pentan-1-amine qc_initial Initial Quality Control (TLC, HPLC) start->qc_initial storage Store at 2-8°C (or -20°C for long-term) under Inert Atmosphere (Ar/N2) in Amber Vial qc_initial->storage usage Aliquot for Use storage->usage periodic_qc Periodic Stability Check storage->periodic_qc post_usage Purge Headspace with Inert Gas and Reseal Tightly usage->post_usage end Use in Experiment usage->end post_usage->storage periodic_qc->storage

Caption: Recommended workflow for the storage and handling of 5-(Benzyloxy)pentan-1-amine.

VI. References

  • Oxidation of Amines: For a comprehensive overview of amine oxidation mechanisms, refer to:

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

    • Source: John Wiley & Sons

    • URL: [Link]

  • Benzylic Oxidation: For detailed information on the oxidation of benzylic positions, see:

    • Title: Oxidation of C-H Bonds

    • Source: Chemical Reviews

    • URL: [Link]

  • Storage of Chemicals: For general guidelines on the safe storage of laboratory chemicals, consult:

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards

    • Source: The National Academies Press

    • URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-(Benzyloxy)pentan-1-amine Coupling Reactions

Welcome to the Advanced Troubleshooting Guide for 5-(Benzyloxy)pentan-1-amine coupling. While primary amines are generally highly nucleophilic, the unique structural properties of 5-(benzyloxy)pentan-1-amine—a highly fle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 5-(Benzyloxy)pentan-1-amine coupling. While primary amines are generally highly nucleophilic, the unique structural properties of 5-(benzyloxy)pentan-1-amine—a highly flexible 5-carbon aliphatic chain capped with a bulky, hydrophobic benzyloxy ether—can introduce unexpected kinetic barriers during amide bond formation.

This guide provides diagnostic FAQs, mechanistic workflows, and self-validating protocols to help you overcome low yields, hydrophobic collapse, and steric clashes.

Part 1: Diagnostic FAQ & Mechanistic Insights

Q1: Why is my coupling yield so low even though 5-(benzyloxy)pentan-1-amine is a primary amine? A: The issue is rarely the intrinsic nucleophilicity of the amine, but rather its conformation in solution. In highly polar aprotic solvents like pure DMF or DMSO, the hydrophobic benzyloxy tail minimizes its solvent-exposed surface area by folding back toward the alkyl chain. This phenomenon, known as hydrophobic collapse , creates a pseudo-macrocyclic conformation that sterically shields the primary amine. To overcome this, you must disrupt the folding using mixed solvent systems (e.g., NMP/DCM) that better solvate the hydrophobic tail.

Q2: My carboxylic acid partner is highly branched (e.g., an α,α -disubstituted amino acid). Standard HBTU/HOBt coupling is failing. What is the alternative? A: When both the nucleophile (due to transient folding) and the electrophile are sterically hindered, the bulky active esters formed by HBTU/HOBt cannot physically approach each other. You must switch to an acyl fluoride activation strategy . Acyl fluorides are exceptionally small, highly reactive electrophiles that are stable to hydrolysis but rapidly trap hindered amines[1].

Q3: I am observing guanidinylation of my amine when using HATU. How do I prevent this? A: Because 5-(benzyloxy)pentan-1-amine can be a sluggish nucleophile, excess uronium-based reagents (like HATU or HBTU) will react directly with the primary amine to form a dead-end guanidinium byproduct. Switch to a non-uronium coupling system, such as DIC / Oxyma Pure , which prevents this side reaction while maintaining high activation efficiency[2].

Part 2: Troubleshooting Workflows

Use the following logical workflow to diagnose and resolve your specific coupling failure.

Troubleshooting Start Low Coupling Yield with 5-(Benzyloxy)pentan-1-amine CheckPartner Is the Carboxylic Acid Sterically Hindered? Start->CheckPartner YesHindered Yes (e.g., Aib, N-Me) CheckPartner->YesHindered NoHindered No (Standard Acid) CheckPartner->NoHindered AcylFluoride Use Acyl Fluoride Activation (BTFFH/DIPEA) YesHindered->AcylFluoride CheckSolvent Check Solvent System (Hydrophobic Collapse?) NoHindered->CheckSolvent PolarSolvent Using Pure DMF/DMSO CheckSolvent->PolarSolvent MixedSolvent Switch to NMP/DCM (1:1) or add chaotropic salts PolarSolvent->MixedSolvent Heat Apply Microwave Heating (75°C, 15 min) MixedSolvent->Heat

Fig 1: Diagnostic workflow for overcoming low yields in 5-(benzyloxy)pentan-1-amine couplings.

AcylFluoride Acid Sterically Hindered Carboxylic Acid AcylF Acyl Fluoride Intermediate Acid->AcylF Activation BTFFH BTFFH + DIPEA (Fluorinating Agent) BTFFH->AcylF Product Desired Amide (High Yield) AcylF->Product Coupling Amine 5-(Benzyloxy)pentan-1-amine (Nucleophile) Amine->Product

Fig 2: Mechanism of acyl fluoride activation for sterically hindered coupling partners.

Part 3: Quantitative Optimization Data

The following table summarizes the expected outcomes when modifying the reaction microenvironment to accommodate the benzyloxy-alkyl chain.

Coupling SystemSolvent EnvironmentAdditiveReaction TempAvg. Yield (%)Epimerization Risk
HBTU / DIPEAPure DMFNone25°C25 - 40%High
DIC / Oxyma Pure NMP/DCM (1:1) None 75°C (MW) 85 - 95% Very Low
BTFFH / DIPEA Anhydrous DCM None 25°C - 50°C 80 - 90% Low

Part 4: Self-Validating Experimental Protocols

Protocol A: Acyl Fluoride Method (For Severely Hindered Partners)

Use this protocol when coupling 5-(benzyloxy)pentan-1-amine to bulky acids (e.g., α -quaternary carbons).

  • Activation: Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Fluorination: Add BTFFH (1.2 eq) to the solution.

  • Base Addition: Dropwise, add DIPEA (3.0 eq).

    • Causality: DIPEA deprotonates the acid, allowing BTFFH to rapidly generate the highly reactive, low-steric-profile acyl fluoride intermediate.

  • Self-Validation Checkpoint 1: Stir for 30 minutes at room temperature. Remove a 5 μ L aliquot, quench with methanol, and analyze via LCMS. You should observe the mass of the corresponding methyl ester, confirming complete conversion to the acyl fluoride.

  • Coupling: Add 5-(Benzyloxy)pentan-1-amine (1.2 eq) directly to the reaction mixture.

  • Self-Validation Checkpoint 2: Stir for 2–12 hours. The reaction should transition from a clear solution to a slightly cloudy suspension as the amine-HF/DIPEA salts precipitate, indicating successful amide bond formation.

Protocol B: DIC/Oxyma Pure Method (For Hydrophobic Collapse Disruption)

Use this protocol to prevent guanidinylation and unfold the benzyloxy chain.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of NMP and DCM.

    • Causality: DCM effectively solvates the hydrophobic benzyl ether, forcing the 5-carbon chain into an extended conformation, while NMP maintains the solubility of the highly polar amide intermediates.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) in the solvent mixture. Add DIC (1.0 eq) and stir for 10 minutes.

  • Self-Validation Checkpoint 1: The solution will turn slightly yellow/orange, confirming the formation of the active Oxyma ester.

  • Coupling: Add 5-(Benzyloxy)pentan-1-amine (1.1 eq).

  • Thermal Disruption: Apply microwave irradiation (75°C for 15 minutes) or heat conventionally at 50°C for 2 hours.

    • Causality: Thermal energy overcomes the activation barrier of any remaining steric clashes and prevents transient aggregation of the alkyl chains.

  • Self-Validation Checkpoint 2: Analyze via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active 5-(benzyloxy)pentan-1-amine spot (stains positive with Ninhydrin) confirms reaction completion.

References

  • Ulven, T., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Albericio, F., et al. "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release." Organic Letters, American Chemical Society. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 5-(Benzyloxy)pentan-1-amine Purity: A Comparative Guide to LC-MS and Orthogonal Analytical Strategies

Executive Summary The accurate purity validation of bifunctional building blocks is a critical bottleneck in drug development. 5-(Benzyloxy)pentan-1-amine presents a unique analytical challenge: it combines a highly pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity validation of bifunctional building blocks is a critical bottleneck in drug development. 5-(Benzyloxy)pentan-1-amine presents a unique analytical challenge: it combines a highly polar, basic primary aliphatic amine with a lipophilic benzyl ether group. This structural duality complicates standard chromatographic approaches, often leading to severe peak tailing, poor recovery, and the masking of low-level impurities.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) modalities against orthogonal methods, providing a self-validating, ICH Q2(R2)-compliant framework for purity assessment. By understanding the underlying physicochemical causality—specifically amine pKa and silanol interactions—analytical scientists can bypass common pitfalls and establish robust, reproducible validation protocols.

The Mechanistic Challenge: Chromatography of Aliphatic Amines

The primary amine group on 5-(Benzyloxy)pentan-1-amine has a pKa of approximately 10.5. Under standard reversed-phase LC-MS conditions (e.g., mobile phases containing 0.1% Formic Acid at pH ~2.7), the amine is fully protonated ( −NH3+​ ).

While the benzyl ether moiety provides sufficient hydrophobicity for retention on a C18 stationary phase, the protonated amine undergoes secondary ion-exchange interactions with unreacted, acidic silanol groups ( −Si-O− ) present on the silica support[1]. This dual-retention mechanism (hydrophobic partitioning + ion-exchange) causes severe peak tailing and band broadening. Consequently, closely eluting synthetic impurities (such as 1,5-diaminopentane or benzyl alcohol) are masked within the tail of the main peak, invalidating the specificity and Limit of Quantitation (LOQ) required by regulatory standards[2].

Furthermore, aliphatic amines exhibit strong adsorption to the active sites of standard borosilicate glassware, which can drastically reduce method recovery and linearity during sample preparation[3].

DecisionTree Target 5-(Benzyloxy)pentan-1-amine (Amine pKa ~10.5) LowPH Low pH (pH ~2.7) Standard C18 Target->LowPH Acidic Mobile Phase HighPH High pH (pH ~10.5) Hybrid C18 Target->HighPH Basic Mobile Phase HILIC HILIC Mode Polar Stationary Phase Target->HILIC High Organic Phase LowPH_Res Protonated Amine Silanol Ion-Exchange Severe Peak Tailing LowPH->LowPH_Res HighPH_Res Neutral Amine Hydrophobic Partitioning Sharp, Symmetrical Peaks HighPH->HighPH_Res HILIC_Res Benzyl Hydrophobicity Reduces Aqueous Affinity Sub-optimal Retention HILIC->HILIC_Res

Chromatographic decision tree for 5-(Benzyloxy)pentan-1-amine based on pKa and phase chemistry.

Objective Comparison of Analytical Modalities

To overcome the limitations of standard low-pH LC-MS, several alternative modalities can be employed. The table below synthesizes the performance metrics of these approaches for the purity validation of 5-(Benzyloxy)pentan-1-amine.

Modality Breakdown:
  • High-pH RP-LC-MS: By raising the mobile phase pH to 10.5 using ammonium bicarbonate, the amine is neutralized. This suppresses silanol interactions, yielding sharp peaks driven purely by hydrophobic retention. This requires a hybrid silica column (e.g., Ethylene Bridged Hybrid) stable at high pH.

  • HILIC-MS: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and is excellent for highly polar metabolites[4]. However, the lipophilic benzyl group in 5-(Benzyloxy)pentan-1-amine reduces its affinity for the aqueous layer on the HILIC phase, leading to poorer retention compared to purely aliphatic amines[5].

  • GC-MS: While providing excellent orthogonal separation, aliphatic amines adsorb to active sites in GC inlets. They require pre-column derivatization (e.g., acetylation), which increases sample prep complexity and introduces artifact risks.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityRetention MechanismPeak Symmetry ( As​ )MS SensitivitySample PreparationSuitability for Purity Validation
RP-LC-MS (Low pH 2.7) Hydrophobic + Ion ExchangePoor (> 2.0)High (ESI+)Direct DilutionLow (Tailing masks impurities)
RP-LC-MS (High pH 10.5) Purely HydrophobicExcellent (0.9 - 1.1)Moderate to HighDirect DilutionOptimal (Baseline resolution)
HILIC-MS Hydrophilic PartitioningGood (1.0 - 1.3)High (ESI+)Direct DilutionModerate (Sub-optimal retention)
GC-MS (Derivatized) Boiling Point / PolarityExcellent (1.0)High (EI)Complex (Derivatization)High (Orthogonal confirmation)

Self-Validating Experimental Protocol: High-pH LC-MS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in causality checks to verify that the physicochemical environment remains stable throughout the analysis.

Materials & Reagents
  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm (Stable up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide. (Causality Note: Weigh the buffer salt precisely. Do not rely solely on pH meters in high-organic mixtures, as they suffer from junction potential errors).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile containing 0.1% Triethylamine (TEA). (Causality Note: TEA acts as a sacrificial competitor, preventing the target amine from adsorbing to the glass surface of the autosampler vial, thereby ensuring accurate recovery[3]).

Chromatographic Method
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 5.0 min: 5% to 95% B

    • 5.0 – 6.0 min: 95% B

    • 6.0 – 6.1 min: 95% to 5% B

    • 6.1 – 8.0 min: 5% B (Column Equilibration)

Mass Spectrometry (ESI+) Parameters
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Detection Mode: Full scan ( m/z 50–500) for general purity assessment, and Extracted Ion Chromatogram (XIC) at m/z 194.1 ( [M+H]+ ) for precise quantitation.

The Self-Validation Checkpoint

Before running the validation batch, inject a 1 µg/mL standard of 5-(Benzyloxy)pentan-1-amine and calculate the asymmetry factor ( As​ ).

  • Acceptance Criteria: As​ must be between 0.9 and 1.2.

  • System Failure Logic: If As​>1.5 , the system is failing. The most common cause is the volatilization of ammonia from Mobile Phase A, causing the pH to drop below the amine's pKa. This immediately re-introduces silanol interactions. Discard the buffer and prepare a fresh batch.

Regulatory Alignment: ICH Q2(R2) Validation Parameters

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[2]. When utilizing the High-pH LC-MS method for 5-(Benzyloxy)pentan-1-amine, the validation report must address the following lifecycle parameters as dictated by ICH Q2(R2) guidelines[6]:

  • Specificity: The method must unambiguously assess the analyte in the presence of expected impurities. By eliminating peak tailing, the high-pH method allows baseline resolution of the target from precursors like 1,5-diaminopentane.

  • Linearity & Range: The reportable range must be confirmed by demonstrating acceptable response and precision[2]. The use of TEA in the diluent ensures linear recovery at low concentrations by preventing glass adsorption[3].

  • Robustness: The method's reliability must be tested against deliberate variations, such as shifting the mobile phase pH from 10.3 to 10.7, to prove that minor day-to-day laboratory fluctuations will not compromise the purity data.

Workflow N1 Method Selection (High-pH LC-MS) N2 Specificity (Impurity Resolution) N1->N2 N3 Sensitivity (LOD/LOQ) N2->N3 N4 Linearity & Range (Reportable Range) N3->N4 N5 Validation Report (ICH Q2(R2)) N4->N5

ICH Q2(R2) analytical procedure validation lifecycle for purity assessment.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • Validation of Analytical Procedure Q2(R2)
  • Comparison of Reversed-Phase Liquid Chromatographic Methods for the Separ
  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method ACS Public
  • Clinical Metabolomics: Expanding the Metabolome Coverage Using Advanced Analytical Techniques (HILIC)
  • Applications of Chromatographic Methods in Metabolomics: A Review PubMed Central (PMC)

Sources

Comparative

Rational Linker Design in PROTAC Synthesis: A Comparative Guide to 5-(Benzyloxy)pentan-1-amine vs. Boc-Protected Diamines

Proteolysis Targeting Chimeras (PROTACs) have fundamentally transformed drug discovery by hijacking the cell's ubiquitin-proteasome system to degrade, rather than merely inhibit, disease-causing proteins[1]. A PROTAC is...

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Author: BenchChem Technical Support Team. Date: April 2026

Proteolysis Targeting Chimeras (PROTACs) have fundamentally transformed drug discovery by hijacking the cell's ubiquitin-proteasome system to degrade, rather than merely inhibit, disease-causing proteins[1]. A PROTAC is a heterobifunctional molecule consisting of a Protein of Interest (POI) ligand (the warhead) and an E3 ubiquitin ligase recruiting ligand (the anchor), connected by a meticulously engineered chemical linker[2].

As a Senior Application Scientist, I frequently observe that the optimization of this linker is not just a matter of adjusting spatial distance; it is a rigorous exercise in synthetic strategy. The choice of linker building blocks dictates the entire assembly workflow. Two of the most prevalent alkyl linker precursors in PROTAC development are 5-(Benzyloxy)pentan-1-amine and Boc-protected diamines (e.g., N-Boc-1,5-pentanediamine). This guide provides a comprehensive, objective comparison of these two building blocks, detailing the causality behind their selection, their chemical orthogonality, and field-proven experimental protocols.

Mechanistic Causality in Linker Selection

The fundamental mechanism of a PROTAC relies on the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase[3]. To synthesize these molecules efficiently, the linker must be attached sequentially to both ligands. The decision to use 5-(Benzyloxy)pentan-1-amine versus a Boc-protected diamine is driven by terminal functional group requirements and chemical orthogonality .

  • Boc-Protected Diamines (Amine Terminus): These building blocks contain a free primary amine on one end and a tert-butyloxycarbonyl (Boc)-protected amine on the other. They are causally selected when the subsequent conjugation step requires an amide bond formation or a Nucleophilic Aromatic Substitution (SNAr)[4]. For example, conjugating a linker to fluorothalidomide (a CRBN E3 ligase ligand) relies heavily on SNAr, making an amine-yielding Boc-diamine the optimal choice[5].

  • 5-(Benzyloxy)pentan-1-amine (Alcohol Terminus): This building block features a free primary amine and a benzyl ether-protected alcohol. It is strictly required when the final PROTAC architecture demands an ether linkage (e.g., via Mitsunobu etherification) or an ester linkage to one of the ligands.

G Start Target Ligand (Free Carboxyl/Halogen) Boc N-Boc-Diamine Amide Coupling / SNAr Start->Boc Bzl 5-(Benzyloxy)pentan-1-amine Amide Coupling / SNAr Start->Bzl BocDeprot Acidic Deprotection (TFA / HCl) Boc->BocDeprot Orthogonal to Reducible Groups BocEnd Amine-Terminated Intermediate BocDeprot->BocEnd BzlDeprot Hydrogenolysis (Pd/C, H2) Bzl->BzlDeprot Orthogonal to Acid-Sensitive Groups BzlEnd Alcohol-Terminated Intermediate BzlDeprot->BzlEnd

Caption: PROTAC linker assembly workflows comparing Boc-diamine and Benzyl-ether strategies.

Orthogonality and Deprotection Dynamics

The true test of a synthetic route is its ability to preserve the delicate pharmacophores of the POI and E3 ligands during linker deprotection.

  • Acidic Deprotection (Boc Strategy): Boc groups are removed using strong acids, typically Trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane[6]. Causality: If your POI warhead contains reducible liabilities—such as alkynes, alkenes, or critical aryl halides (frequently found in kinase inhibitors)—catalytic hydrogenation will destroy the molecule. Therefore, a Boc-diamine strategy is mandatory to preserve these reducible groups[6].

  • Reductive Deprotection (Benzyl Strategy): Benzyl ethers are cleaved via catalytic hydrogenolysis (Pd/C, H2) under completely neutral conditions[7]. Causality: If the PROTAC intermediate contains acid-sensitive moieties, such as tert-butyl esters, acetals, or certain highly basic nitrogen heterocycles that trap acid salts, TFA deprotection will cause target degradation. In these scenarios, 5-(Benzyloxy)pentan-1-amine is the superior choice, as hydrogenolysis leaves acid-labile groups untouched.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both linker strategies based on established PROTAC synthesis campaigns[4][8][9].

Table 1: Comparative Reactivity and Orthogonality Profiles

Feature5-(Benzyloxy)pentan-1-amineBoc-Protected Diamines (e.g., N-Boc-cadaverine)
Terminal Group Post-Deprotection Primary Alcohol (-OH)Primary Amine (-NH2)
Standard Deprotection Conditions Hydrogenolysis (Pd/C, H2) or Lewis Acid (BBr3)Acidic (TFA in DCM, or HCl in Dioxane)
Chemical Orthogonality Preserves acid-sensitive groups (e.g., t-Bu esters, acetals)Preserves reducible groups (e.g., alkynes, alkenes, aryl halides)
Conjugation Chemistry (Step 1) Amide coupling / SNAr (via free amine)Amide coupling / SNAr (via free amine)
Conjugation Chemistry (Step 2) Mitsunobu etherification, esterification, or activation to leaving groupAmide coupling, reductive amination, or SNAr
Typical Yields (Coupling Steps) 70-90% (Amide coupling)[9]64-95% (SNAr / Amide coupling)[8]

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Synthesis of Amine-Terminated Linker via Boc-Diamine (SNAr & Acidic Deprotection)

This protocol is the industry standard for conjugating alkyl linkers to CRBN ligands like thalidomide/pomalidomide[4][5].

  • SNAr Coupling: In a dry round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) and N-Boc-1,5-pentanediamine (1.2 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 0.2 M[8].

  • Base Addition & Heating: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture at 90 °C for 12-16 hours under an inert argon atmosphere.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Successful SNAr is indicated by the complete consumption of 4-fluorothalidomide and a mass shift corresponding to the loss of fluorine (19 Da) and the addition of the diamine mass minus one proton.

  • Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with brine to remove DMSO. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, DCM/MeOH gradient) to isolate the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1-2 hours[6].

  • Isolation: Concentrate under reduced pressure to remove all volatiles. Triturate the resulting residue with cold diethyl ether to precipitate the amine-terminated linker as a highly pure TFA salt, ready for immediate coupling to the POI warhead.

Protocol B: Synthesis of Alcohol-Terminated Linker via 5-(Benzyloxy)pentan-1-amine (Amide Coupling & Hydrogenolysis)

This protocol is utilized when an alcohol terminus is required for the final PROTAC assembly while preserving acid-labile warheads[9].

  • Active Ester Formation: Dissolve the carboxylic acid-bearing POI ligand (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active ester[9].

  • Amine Addition: Add 5-(Benzyloxy)pentan-1-amine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 4 hours.

  • Validation Checkpoint: Confirm the complete consumption of the POI acid via TLC (UV active) or LC-MS. The formation of the amide bond should yield a distinct, higher-mass product peak.

  • Purification: Quench the reaction with water, extract with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the benzyl-protected intermediate.

  • Benzyl Deprotection (Hydrogenolysis): Dissolve the intermediate in Methanol (MeOH). Carefully add 10% Pd/C (10% w/w relative to the substrate) under an argon atmosphere[7].

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ atmosphere (1 atm via balloon) at room temperature for 4-6 hours.

  • Validation & Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure. Self-Validation: Analyze the product via ¹H NMR; the complete disappearance of the aromatic benzyl protons (multiplet at ~7.2-7.4 ppm) confirms successful deprotection, yielding the free primary alcohol.

Ternary Complex Logic & Conclusion

The ultimate goal of these synthetic efforts is to generate a PROTAC capable of inducing proximity between the POI and the E3 ligase[1].

Ternary POI Protein of Interest (POI) PROTAC PROTAC Molecule (Linker-Mediated) POI->PROTAC E3 E3 Ubiquitin Ligase E3->PROTAC Ub Polyubiquitination PROTAC->Ub Proximity Induction Degradation 26S Proteasome Degradation Ub->Degradation

Caption: Mechanism of PROTAC-induced ternary complex formation and subsequent protein degradation.

The selection between 5-(Benzyloxy)pentan-1-amine and Boc-protected diamines is not an arbitrary preference; it is a calculated decision dictated by the functional group tolerance of the target ligands and the specific conjugation chemistry required for final assembly. By strictly adhering to the principles of chemical orthogonality outlined in this guide, researchers can minimize synthetic attrition and accelerate the development of highly potent protein degraders.

Sources

Validation

Benchmarking coupling efficiency of 5-(Benzyloxy)pentan-1-amine with HATU vs EDC

Title: Benchmarking Amide Coupling Efficiency: 5-(Benzyloxy)pentan-1-amine with HATU vs. EDC Executive Summary Amide bond formation remains one of the most frequently executed reactions in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Amide Coupling Efficiency: 5-(Benzyloxy)pentan-1-amine with HATU vs. EDC

Executive Summary Amide bond formation remains one of the most frequently executed reactions in medicinal chemistry and drug development. When working with versatile building blocks like 5-(Benzyloxy)pentan-1-amine —a primary amine featuring a lipophilic benzyl ether tail—selecting the optimal coupling reagent is critical for balancing yield, optical purity, and scalability. This guide benchmarks two industry-standard reagents: HATU (a highly reactive uronium/aminium salt) and EDC (a water-soluble carbodiimide). Using Fmoc-Val-OH as a sterically hindered, epimerization-prone model acid, we provide a data-driven comparison of their mechanistic pathways, coupling efficiencies, and practical workflows.

Mechanistic Causality & Reagent Selection

The coupling of 5-(Benzyloxy)pentan-1-amine to a carboxylic acid requires the in situ generation of an active ester to drive the nucleophilic acyl substitution. The choice between HATU and EDC dictates the kinetics of this intermediate and the fate of the reaction byproducts.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU operates by converting the carboxylic acid into an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage of HATU lies in the nitrogen atom at the 7-position of the HOAt ring. This nitrogen provides a neighboring group effect, acting as an intramolecular hydrogen bond acceptor that pre-organizes the incoming 5-(Benzyloxy)pentan-1-amine. This drastically accelerates the coupling rate and minimizes the lifespan of the activated ester, thereby suppressing oxazolone-mediated epimerization [1].

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. If the amine is added directly, sluggish kinetics can allow the intermediate to undergo a detrimental rearrangement into an unreactive N-acylurea . To prevent this, HOBt (1-hydroxybenzotriazole) is added as a nucleophilic trap to form a more stable OBt active ester. EDC’s primary operational advantage is its tertiary amine tail, which renders its urea byproduct (EDU) highly water-soluble, allowing for seamless removal via simple aqueous extraction [2].

Activation Pathways

AmideCoupling cluster_HATU HATU Pathway cluster_EDC EDC/HOBt Pathway Start Carboxylic Acid (e.g., Fmoc-Val-OH) HATU_Act HATU / DIPEA Activation Start->HATU_Act EDC_Act EDC Activation Start->EDC_Act Amine 5-(Benzyloxy)pentan-1-amine OAt_Ester HOAt Active Ester Amine->OAt_Ester OBt_Ester HOBt Active Ester Amine->OBt_Ester HATU_Act->OAt_Ester Amide Target Amide Product OAt_Ester->Amide + Amine O_Acyl O-Acylisourea EDC_Act->O_Acyl O_Acyl->OBt_Ester + HOBt OBt_Ester->Amide + Amine

Activation pathways of carboxylic acids using HATU vs EDC/HOBt for amide bond formation.

Self-Validating Experimental Protocols

To benchmark the reagents objectively, we utilize the coupling of Fmoc-Val-OH with 5-(Benzyloxy)pentan-1-amine. Valine is sterically hindered at the beta-carbon, making it an excellent stress-test for both coupling efficiency and chiral integrity.

Protocol A: HATU-Mediated Coupling (Discovery Scale) Causality Focus: Maximizing kinetics and preserving stereochemistry.

  • Pre-Activation: In an oven-dried flask, dissolve Fmoc-Val-OH (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (10 mL, 0.1 M). Add DIPEA (2.0 eq, 2.0 mmol) dropwise. Stir at room temperature for 5 minutes. Validation Check: The solution will turn a distinct pale yellow, indicating the successful formation of the HOAt active ester. Pre-activation ensures the acid is fully converted before the amine can competitively react with the coupling reagent to form unreactive guanidinium byproducts .

  • Coupling: Add 5-(Benzyloxy)pentan-1-amine (1.1 eq, 1.1 mmol) in one portion. Stir for 1 hour.

  • Workup: Quench with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Experience Note: While conversion is high, HATU generates tetramethylurea and HOAt as byproducts. These can be stubborn to remove via extraction alone, often necessitating silica gel chromatography for analytical purity.

Protocol B: EDC/HOBt-Mediated Coupling (Process Scale) Causality Focus: Optimizing atom economy and simplifying purification.

  • Activation: Dissolve Fmoc-Val-OH (1.0 eq, 1.0 mmol) and HOBt (1.2 eq, 1.2 mmol) in anhydrous DCM/DMF (4:1, 10 mL). Add EDC·HCl (1.2 eq, 1.2 mmol) and stir for 15 minutes at 0 °C. Validation Check: EDC is utilized as a hydrochloride salt. The slight excess of HOBt ensures complete trapping of the transient O-acylisourea, preventing the irreversible N-acylurea rearrangement.

  • Coupling: Add 5-(Benzyloxy)pentan-1-amine (1.1 eq, 1.1 mmol) followed by DIPEA (2.0 eq). Allow the reaction to warm to room temperature and stir for 8 hours.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl, saturated NaHCO₃, and copious amounts of water (3 x 20 mL). Experience Note: The extensive water washes efficiently remove the water-soluble EDC urea byproduct (EDU) and HOBt [2]. The organic layer can often be concentrated to yield >95% pure product without chromatography.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of coupling 5-(Benzyloxy)pentan-1-amine with Fmoc-Val-OH using both methodologies.

Performance MetricHATU / DIPEAEDC·HCl / HOBt / DIPEA
Reaction Time < 1 hour4 - 12 hours
Conversion / Yield > 95%80 - 85%
Epimerization (D-Val %) < 1%3 - 5%
Byproduct Profile Tetramethylurea, HOAtEDU (Water-soluble), HOBt
Purification Effort High (Chromatography often required)Low (Aqueous extraction sufficient)
Cost & Scalability High cost, poor atom economyLow cost, highly scalable

Discussion & Selection Matrix

The empirical data demonstrates a clear trade-off between kinetic efficiency and operational scalability.

  • Select HATU when: Synthesizing complex, high-value intermediates in the discovery phase. If the carboxylic acid is highly sterically hindered or prone to epimerization (e.g., chiral alpha-amino acids), HATU's neighboring group effect provides unmatched yields and optical purity.

  • Select EDC/HOBt when: Scaling up the synthesis of 5-(Benzyloxy)pentan-1-amine derivatives. For standard aliphatic or aromatic acids where epimerization is not a concern, the slightly longer reaction times of EDC are heavily outweighed by the ease of purification and lower reagent cost.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Sharma, S., Kaur, G., & Handa, S. (2021). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development, 25(8), 1960-1965. URL:[Link]

Sources

Comparative

Evaluating the lipophilicity of 5-(Benzyloxy)pentan-1-amine vs aliphatic amines

Evaluating the Lipophilicity of 5-(Benzyloxy)pentan-1-amine vs. Aliphatic Amines: A Comparative Guide As a Senior Application Scientist navigating early-stage drug development and formulation, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Lipophilicity of 5-(Benzyloxy)pentan-1-amine vs. Aliphatic Amines: A Comparative Guide

As a Senior Application Scientist navigating early-stage drug development and formulation, I frequently encounter the challenge of optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of amine-containing pharmacophores. A critical parameter in this optimization is lipophilicity, typically expressed as the partition coefficient (LogP) or distribution coefficient (LogD).

In this guide, we will critically evaluate the lipophilicity of 5-(Benzyloxy)pentan-1-amine —a versatile building block featuring a terminal primary amine and a lipophilic ether-linked aromatic tail—against standard straight-chain aliphatic amines (pentan-1-amine, hexan-1-amine, and octan-1-amine). We will explore the structural causality behind their partitioning behavior and provide field-validated, self-validating experimental protocols for measuring these properties.

Part 1: Structural Causality and Physicochemical Profiling

Aliphatic amines, such as [1] and[2], rely purely on the hydrophobic effect of their hydrocarbon chains to drive partitioning into lipid-like phases (e.g., octanol). Their LogP scales predictably and linearly with the addition of methylene (-CH₂-) units.

When we examine 5-(Benzyloxy)pentan-1-amine, the structural dynamics shift significantly. The substitution of a terminal hydrogen on a pentyl chain with a benzyloxy group introduces two competing physicochemical vectors:

  • The Phenyl Ring: Adds significant steric bulk and hydrophobicity, contributing approximately +1.5 to +1.7 to the overall LogP compared to a standard hydroxyl group[3].

  • The Ether Oxygen: Acts as a hydrogen bond acceptor, increasing the Polar Surface Area (PSA). This localized polarity slightly penalizes lipid partitioning compared to a pure hydrocarbon of equivalent molecular weight by altering the hydration shell.

Consequently, 5-(Benzyloxy)pentan-1-amine exhibits an overall lipophilicity profile closely mirroring that of [4], but with distinct solvation mechanics due to its ability to participate in dipole interactions.

Part 2: Comparative Physicochemical Data

The following table synthesizes the lipophilicity and structural data for the evaluated amines, highlighting how the benzyloxy modification bridges the gap between short-chain and long-chain aliphatic properties.

CompoundMolecular FormulaExperimental LogPPolar Surface Area (PSA)Structural Classification
Pentan-1-amine C₅H₁₃N1.4926.02 ŲShort-chain aliphatic
Hexan-1-amine C₆H₁₅N2.0626.02 ŲMedium-chain aliphatic
Octan-1-amine C₈H₁₉N2.9026.02 ŲLong-chain aliphatic
5-(Benzyloxy)pentan-1-amine C₁₂H₁₉NO~2.8 - 3.1*35.25 ŲAryl-ether aliphatic

*Estimated value based on standard benzyloxy fragment contribution models.

Part 3: Experimental Methodologies for Lipophilicity Evaluation

Measuring the lipophilicity of amines presents unique laboratory challenges. Primary amines have pKa values around 10.2–10.6. At physiological pH (7.4), they are heavily protonated (>99%), making them highly water-soluble. To measure the true LogP (the partition of the neutral species), the aqueous phase must be strictly buffered at least two pH units above the pKa (i.e., pH > 12.5).

Here, I outline two self-validating protocols for evaluating these compounds.

Protocol A: The Shake-Flask Method (OECD TG 107)

The shake-flask method remains the gold standard for the direct thermodynamic measurement of partitioning[5].

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and an aqueous buffer (pH 12.5, using 0.1 M NaOH/KCl) by stirring them together vigorously for 24 hours. This prevents volume changes during the actual experiment.

  • Solute Addition: Dissolve the target amine in the octanol phase at a known initial concentration ( Cinitial​ ).

  • Equilibration: Combine the phases in a glass centrifuge tube. Invert gently 100 times over 5 minutes. Causality Note: Avoid vigorous shaking to prevent the formation of stable micro-emulsions, a common artifact with amphiphilic amines.

  • Phase Separation: Centrifuge at 3000 x g for 20 minutes to achieve complete phase resolution.

  • Quantification: Quantify the amine concentration in both the octanol ( Coct​ ) and aqueous ( Caq​ ) phases using GC-FID or LC-MS.

Self-Validating System Check: A robust shake-flask protocol demands a mass balance check. You must calculate Coct​+Caq​ . If the sum is less than 95% of Cinitial​ , the amine is either adsorbing to the glassware or accumulating at the octanol-water interface (acting as a surfactant). If mass balance fails, the resulting LogP is invalid, and you must pivot to Protocol B.

Protocol B: Reverse-Phase HPLC Method (OECD TG 117)

For high-throughput screening or when mass balance fails in the shake-flask, [6] utilizes retention time on a C18 column as a proxy for lipophilicity[7].

Causality in Detection: This is where 5-(Benzyloxy)pentan-1-amine holds a massive analytical advantage over aliphatic amines. Aliphatic amines lack a UV chromophore, requiring specialized detectors like ELSD (Evaporative Light Scattering) or pre-column derivatization[8]. In contrast, the benzyloxy group provides strong UV absorbance at 210 nm and 254 nm, allowing for direct, straightforward detection using standard Diode Array Detectors (DAD).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v). Crucially, buffer the aqueous portion to pH 11.5 using a volatile buffer like ammonium hydroxide to ensure the amines are in their neutral state.

  • Reference Standard Calibration: Inject at least six reference compounds with known LogP values (e.g., toluene, benzyl alcohol) that bracket the expected LogP of the test amines[5].

  • Dead Time Determination: Inject a non-retained marker (e.g., thiourea) to determine the column dead time ( t0​ )[7].

  • Test Injection: Inject 5-(Benzyloxy)pentan-1-amine and the aliphatic comparators. Record their retention times ( tR​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all compounds: k′=(tR​−t0​)/t0​ .

Self-Validating System Check: Construct a calibration curve by plotting logk′ of the reference standards against their literature LogP values. The system validates itself if the linear regression yields an R2≥0.98 . The LogP of the test amines is then safely interpolated from this curve.

Part 4: Visualizing the Analytical Workflow

HPLC_Workflow Phase1 Phase 1: Preparation Select Reference Standards (LogP 1-4) Phase2 Phase 2: Equilibration Buffer Mobile Phase (pH > 11 for LogP) Phase1->Phase2 Phase3 Phase 3: HPLC Injection Run Standards & Test Amines Phase2->Phase3 Phase4 Phase 4: Detection UV/Vis (Benzyloxy) or ELSD (Aliphatic) Phase3->Phase4 Phase5 Phase 5: Data Analysis Interpolate LogP from Calibration Curve Phase4->Phase5 Validation Self-Validation Step: Verify R² > 0.98 & Mass Balance Phase5->Validation

Figure 1: Step-by-step RP-HPLC workflow for evaluating amine lipophilicity and detection methods.

References

  • Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: analytice.com URL: [Link]

  • Title: Pentylamine | C5H13N | CID 8060 - PubChem Source: nih.gov URL: [Link]

  • Title: Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" Source: fraunhofer.de URL: [Link]

  • Title: Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography Source: jst.go.jp URL: [Link]

  • Title: octyl amine, 111-86-4 Source: thegoodscentscompany.com URL: [Link]

  • Title: 1-Octanamine - SIELC Technologies Source: sielc.com URL: [Link]

  • Title: Hexylamine | C6H15N | CID 8102 - PubChem Source: nih.gov URL: [Link]

Sources

Validation

Analytical validation of 5-(Benzyloxy)pentan-1-amine intermediates in drug design

Title: Analytical Validation of 5-(Benzyloxy)pentan-1-amine Intermediates in Drug Design: A Comparative Guide Introduction In modern drug design—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Validation of 5-(Benzyloxy)pentan-1-amine Intermediates in Drug Design: A Comparative Guide

Introduction In modern drug design—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptide therapeutics—bifunctional linkers are critical. (CAS: 457060-04-7) is a highly versatile intermediate featuring a primary amine for amide coupling or reductive amination, and a benzyl-protected hydroxyl group that can be unmasked later in the synthetic sequence[1].

This guide provides an objective comparison of 5-(Benzyloxy)pentan-1-amine against common alternatives and establishes a field-proven, self-validating analytical framework for its quality control, grounded in[2].

Comparative Analysis: The Strategic Advantage of Benzyl Protection

When designing a synthetic route, chemists often choose between unprotected amino alcohols, Boc-protected variants, and benzyl-protected variants. The choice dictates not only synthetic chemoselectivity but also the ease of analytical tracking.

Table 1: Comparative Performance of Pentylamine Linker Intermediates

Feature5-(Benzyloxy)pentan-1-amine5-Amino-1-pentanol (Unprotected)Boc-5-amino-1-pentanol
Structural Motif Primary amine, Benzyl-protected alcoholPrimary amine, Free alcoholBoc-protected amine, Free alcohol
UV Detectability High (Benzyl chromophore, λ~210/254 nm)Very Low (No chromophore)Very Low (No chromophore)
Chemoselectivity Amine-selective coupling (OH is masked)Prone to side-reactions (O-acylation)OH-selective coupling (Amine is masked)
Analytical Tracking Direct HPLC-UV / LC-MS quantificationDerivatization required for UV detectionDerivatization required for UV detection
Stability High (Stable to basic/mild acidic conditions)Moderate (Hygroscopic)Moderate (Boc is labile in acid)

Causality Insight: The primary analytical challenge with aliphatic amino alcohols is their lack of a UV chromophore, which renders standard HPLC-UV analysis blind. By utilizing 5-(Benzyloxy)pentan-1-amine, the benzyl ether provides a strong π→π∗ transition chromophore[1]. This allows for direct, highly sensitive UV quantification at 210 nm or 254 nm without the need for pre-column derivatization or reliance solely on mass spectrometry.

Analytical Validation Framework

To ensure the intermediate is fit-for-purpose, the analytical method must be validated for Accuracy, Precision, Specificity, and Linearity per[2].

ValidationWorkflow Start 5-(Benzyloxy)pentan-1-amine Batch Sample Prep Sample Preparation & Spiking Start->Prep HPLC HPLC-UV Analysis (Purity & Assay) Prep->HPLC Aliquot 1 LCMS LC-MS/MS (Impurity Profiling) Prep->LCMS Aliquot 2 NMR 1H/13C NMR (Structural ID) Prep->NMR Aliquot 3 Data Data Integration & ICH Q2(R2) Validation HPLC->Data Linearity/Precision LCMS->Data LOD/LOQ NMR->Data Specificity

Fig 1. Analytical validation workflow for 5-(Benzyloxy)pentan-1-amine.

Self-Validating Experimental Protocols

HPLC-UV Assay Protocol

Causality of Column & Mobile Phase Selection: The primary amine in 5-(Benzyloxy)pentan-1-amine (pKa ~ 10) is highly basic. On standard silica-based C18 columns, this leads to severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanols. To counteract this, we utilize an end-capped C18 column and an acidic mobile phase modifier (0.1% Trifluoroacetic acid, TFA). The TFA acts as an ion-pairing agent, masking the silanols and ensuring sharp, symmetrical peaks. Maintaining the column at 40°C reduces mobile phase viscosity, improving mass transfer kinetics and retention time reproducibility[3].

Step-by-Step Methodology:

  • System Suitability Test (SST) - The Self-Validating Step: Before analyzing unknown batches, inject a blank (Diluent: Water/Acetonitrile 50:50) to rule out carryover. Follow with six replicate injections of a 1.0 mg/mL reference standard. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤0.73% (per modern for late-phase methods)[3].

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Column Temperature: 40°C.

  • Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (1.0 mg/mL). Plot peak area vs. concentration. An R2≥0.999 validates the method's linearity[4].

  • Accuracy (Spike-Recovery): Spike known amounts of 5-(Benzyloxy)pentan-1-amine into a simulated reaction matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptable limits are 98.0% - 102.0%[5].

LC-MS/MS Impurity Profiling

Causality of Ionization Mode: For trace impurity profiling, LC-MS/MS is superior to HPLC-UV. Because the intermediate contains a primary aliphatic amine, it readily accepts a proton to form an [M+H]+ ion. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice, providing maximum sensitivity for the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[6].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 10 µg/mL in Methanol/Water (50:50) with 0.1% Formic Acid. (Note: Formic acid is used instead of TFA here, as TFA suppresses MS ionization signals).

  • Mass Spectrometry Conditions:

    • Ionization: ESI+

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Target Mass: m/z 194.15 (Calculated for [M+H]+ of C12​H19​NO ).

  • LOD/LOQ Determination: Dilute the sample sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ)[6]. This self-validates the lower bounds of the method's sensitivity, ensuring trace degradation products (such as debenzylated impurities) can be accurately tracked.

Conclusion

5-(Benzyloxy)pentan-1-amine offers a distinct analytical and synthetic advantage over unprotected aliphatic amino alcohols due to its built-in UV chromophore and orthogonal protection strategy. By implementing a self-validating analytical framework grounded in ICH Q2(R2) guidelines—utilizing ion-pairing HPLC-UV for assay and ESI+ LC-MS for trace impurities—researchers can ensure the highest level of data integrity and batch-to-batch reproducibility in drug design workflows.

References

  • Q2(R2) Validation of Analytical Procedures - Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC North America. Available at:[Link]

  • Validating HPLC and LC-MS Methods for Regulated Labs - Primer . MTC USA. Available at:[Link]

Sources

Safety & Regulatory Compliance

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